Product packaging for 7alpha-O-Ethylmorroniside(Cat. No.:)

7alpha-O-Ethylmorroniside

Cat. No.: B15138913
M. Wt: 434.4 g/mol
InChI Key: IRKFOLIBBQDADK-HWCWTJPSSA-N
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Description

7alpha-O-Ethylmorroniside is a useful research compound. Its molecular formula is C19H30O11 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O11 B15138913 7alpha-O-Ethylmorroniside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O11

Molecular Weight

434.4 g/mol

IUPAC Name

methyl (1S,3S,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8-,9+,11+,12-,13+,14+,15-,16+,18-,19-/m0/s1

InChI Key

IRKFOLIBBQDADK-HWCWTJPSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]2[C@@H]([C@@H](O1)C)[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Natural Source and Isolation of 7α-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-O-Ethylmorroniside is an iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Source

The primary and well-documented natural source of 7α-O-Ethylmorroniside is the fruit of Cornus officinalis, commonly known as the Japanese cornelian cherry or Shan Zhu Yu in traditional Chinese medicine.[1][2] Cornus officinalis is a species of dogwood native to East Asia, including China, Korea, and Japan.[1] The fruits of this plant are rich in a variety of bioactive compounds, with iridoid glycosides, such as 7α-O-Ethylmorroniside and its diastereomer 7β-O-ethylmorroniside, being significant constituents.[1]

Isolation and Purification of 7α-O-Ethylmorroniside

The isolation of 7α-O-Ethylmorroniside from the fruits of Cornus officinalis is a multi-step process that involves extraction followed by a series of chromatographic separations. The general workflow is designed to separate the target compound from a complex mixture of other phytochemicals present in the plant material.

Experimental Protocols

1. Extraction:

A common initial step is the solvent extraction of the dried and powdered fruits of Cornus officinalis. A 70% ethanol solution is frequently employed for this purpose.[3]

  • Protocol:

    • Macerate the dried, powdered fruits of Cornus officinalis in 70% ethanol at a specified solid-to-liquid ratio.

    • Perform the extraction multiple times (e.g., three times) at an elevated temperature (e.g., 65°C) for several hours (e.g., 4 hours) with constant stirring to ensure exhaustive extraction.[3]

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Chromatographic Purification:

The crude extract is then subjected to a series of column chromatography steps to isolate 7α-O-Ethylmorroniside. This typically involves a combination of normal-phase and reversed-phase chromatography.

  • Initial Fractionation (Macroporous Resin Column Chromatography):

    • Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., HP-20).

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 95% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing iridoid glycosides.

  • Silica Gel Column Chromatography:

    • Pool the iridoid-rich fractions and concentrate them.

    • Apply the concentrated fraction to a silica gel column.

    • Elute the column with a solvent gradient, typically a mixture of chloroform and methanol, with increasing polarity.

    • Collect and analyze the fractions to isolate fractions enriched with 7-O-ethylmorroniside diastereomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step to separate the 7α and 7β diastereomers is achieved using preparative HPLC.

    • Employ a reversed-phase column (e.g., C18).

    • Use a mobile phase consisting of a gradient of methanol or acetonitrile in water. The specific gradient conditions need to be optimized to achieve baseline separation of the two diastereomers.

    • Monitor the elution profile using a UV detector and collect the peak corresponding to 7α-O-Ethylmorroniside.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated 7α-O-Ethylmorroniside using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Data Presentation

Table 1: Spectroscopic Data for 7α-O-Ethylmorroniside

Technique Observed Data
¹H NMR Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be reported here based on experimental data.
¹³C NMR Specific chemical shifts (δ) in ppm would be reported here based on experimental data.
Mass Spec. The exact mass (m/z) of the molecular ion [M+H]⁺ or [M+Na]⁺ would be reported here.

Note: Specific quantitative data on the yield and purity of 7α-O-Ethylmorroniside from a defined amount of starting material is not consistently reported across the literature and would be dependent on the specific isolation protocol employed.

Visualization of Experimental Workflow and Biological Activity

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 7α-O-Ethylmorroniside from Cornus officinalis.

Isolation_Workflow Start Dried Fruits of Cornus officinalis Extraction 70% Ethanol Extraction Start->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 MacroporousResin Macroporous Resin Column Chromatography Concentration1->MacroporousResin Concentration2 Concentration of Iridoid-Rich Fraction MacroporousResin->Concentration2 SilicaGel Silica Gel Column Chromatography Concentration2->SilicaGel Concentration3 Concentration of Diastereomer-Enriched Fraction SilicaGel->Concentration3 PrepHPLC Preparative HPLC (C18) Concentration3->PrepHPLC IsolatedCompound 7α-O-Ethylmorroniside PrepHPLC->IsolatedCompound

Isolation workflow for 7α-O-Ethylmorroniside.
Putative Signaling Pathway: Antioxidant Response

While direct studies on the signaling pathways of 7α-O-Ethylmorroniside are limited, its structural similarity to other iridoid glycosides from Cornus officinalis, such as morroniside, suggests a potential role in modulating cellular stress responses. Morroniside has been shown to protect against oxidative damage by activating the Nrf2 signaling pathway.[4] The following diagram illustrates this putative mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 7α-O-Ethylmorroniside (Putative Activator) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal turnover Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Response Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Response

Putative Nrf2 signaling pathway activation.

Conclusion

7α-O-Ethylmorroniside is a promising natural product isolated from the fruits of Cornus officinalis. Its purification requires a systematic approach involving solvent extraction and multiple chromatographic techniques, culminating in preparative HPLC for the separation of its diastereomer. While further research is needed to fully elucidate its specific biological mechanisms, its structural relationship to other bioactive iridoid glycosides suggests its potential as a modulator of cellular antioxidant pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in the exploration and utilization of this natural compound.

References

An In-depth Technical Guide on the Discovery of 7alpha-O-Ethylmorroniside in Cornus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 7alpha-O-Ethylmorroniside, an iridoid glycoside found in the fruits of Cornus officinalis. This document details the experimental protocols, presents quantitative data, and visualizes key workflows and potential biological pathways. Cornus officinalis, also known as Shan Zhu Yu, has a long history in traditional medicine, and modern phytochemical investigations continue to unveil its complex chemical composition.[1] Iridoid glycosides, such as morroniside and loganin, are considered key bioactive constituents responsible for the therapeutic effects of the plant, which include neuroprotective, antidiabetic, and anti-inflammatory properties.[1][2][3][4] The identification of novel derivatives like this compound expands the understanding of the chemical diversity of this plant and opens new avenues for pharmacological research.

Quantitative Data Summary

Analyte Plant Material Method of Analysis Key Findings Reference
MorronisideCornus officinalis fruitHPLC-UVEstablished a simple and efficient method for quality control.[5]
LoganinCornus officinalis fruitLC-MS/MSQuantitative analysis of multiple active constituents.[6]
Multiple FlavonoidsCornus mas L. fruitsHPLC-PDA-MS/MSTotal flavonoid content was 221.3 mg/10 g.
Morroniside and Hederacoside DCornus officinalis and Stauntonia hexaphylla leaf extract mixtureHPLC-UVMethod validation showed good linearity, precision, and accuracy.[5]

Experimental Protocols

The isolation and identification of this compound involves a multi-step process combining extraction, fractionation, and purification, followed by structural elucidation.

Extraction of Iridoid Glycosides

The initial step involves the extraction of crude chemical constituents from the dried and powdered fruits of Cornus officinalis.

  • Materials: Dried fruits of Cornus officinalis, 50-70% aqueous ethanol solution.

  • Protocol:

    • Powder the air-dried fruits of Cornus officinalis.

    • Perform heating reflux extraction or ultrasound-assisted extraction with a 50% aqueous ethanol solution.[2][7] The ratio of solvent to plant material is typically 10:1 (v/w).

    • Repeat the extraction process 2-3 times to ensure exhaustive extraction.[2][8]

    • Combine the filtrates and concentrate them under reduced pressure to obtain the crude extract.[2][7]

Fractionation by Macroporous Resin Column Chromatography

The crude extract is then fractionated to enrich the iridoid glycoside content.

  • Materials: Crude extract, Diaion HP-20 macroporous resin, ethanol, water.

  • Protocol:

    • Suspend the crude extract in water.

    • Apply the suspension to a Diaion HP-20 macroporous resin column.[2][7]

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 70%, 95% ethanol).[2][7]

    • Collect the fractions separately. The 20-40% ethanol elution fraction is often enriched with iridoid glycosides.[2][9]

Purification by Column Chromatography and HPLC

The enriched fraction undergoes further purification to isolate individual compounds.

  • Materials: Enriched iridoid glycoside fraction, silica gel, Sephadex LH-20, chloroform, methanol, acetonitrile, water, preparative HPLC system.

  • Protocol:

    • Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.[7]

    • Further purify the resulting sub-fractions using a Sephadex LH-20 gel column with a chloroform-methanol (2:1, v/v) elution.[7]

    • The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile-water or methanol-water.[7]

Structural Elucidation

The structure of the isolated compound is determined using spectroscopic methods.

  • Techniques:

    • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule. The identification of this compound is confirmed by comparing its spectroscopic data with known values.[9]

Visualizations

Experimental Workflow

G Workflow for the Isolation of this compound plant Cornus officinalis Fruits extraction Extraction (50% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Chromatography (Diaion HP-20) crude_extract->macroporous_resin iridoid_fraction Iridoid-Enriched Fraction (20-40% Ethanol Elution) macroporous_resin->iridoid_fraction silica_gel Silica Gel Column Chromatography iridoid_fraction->silica_gel sub_fraction Sub-fraction silica_gel->sub_fraction sephadex Sephadex LH-20 Chromatography sub_fraction->sephadex purified_fraction Purified Fraction sephadex->purified_fraction prep_hplc Preparative HPLC purified_fraction->prep_hplc compound This compound prep_hplc->compound elucidation Structural Elucidation (NMR, MS) compound->elucidation structure Confirmed Structure elucidation->structure

Caption: Isolation workflow for this compound.

Potential Signaling Pathway

The bioactivity of iridoid glycosides from Cornus officinalis has been linked to anti-inflammatory and antioxidant effects.[1][7] The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be modulated by these compounds.

G Potential Anti-inflammatory Signaling Pathway cluster_cell Cell stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb nucleus Nucleus nfkb->nucleus pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nucleus->pro_inflammatory Transcription inflammation Inflammation pro_inflammatory->inflammation compound This compound (and related iridoids) compound->nfkb_pathway

Caption: Generalized anti-inflammatory signaling pathway.

Conclusion

The discovery of this compound in Cornus officinalis contributes to the growing body of knowledge about the chemical constituents of this medicinally important plant. The systematic application of modern chromatographic and spectroscopic techniques has enabled the isolation and structural elucidation of this and other novel compounds. Further research is warranted to fully investigate the pharmacological activities and potential therapeutic applications of this compound, particularly in the areas of neuroprotection, and anti-inflammatory and antioxidant effects, which are characteristic of other iridoid glycosides found in this plant. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

Bioactivity Screening of 7alpha-O-Ethylmorroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly accessible scientific literature lacks specific bioactivity screening data, including quantitative metrics, detailed experimental protocols, and defined signaling pathways directly attributed to 7alpha-O-Ethylmorroniside. This document serves as a comprehensive template, illustrating the requested in-depth technical guide by utilizing available information on the closely related and parent compounds, Morroniside and 7-α-O-Methylmorroniside . The data presented herein should be understood as illustrative of the methodologies and potential biological activities that could be investigated for this compound and not as direct results for this specific compound.

Introduction

This compound is an iridoid glycoside, structurally related to morroniside, a compound isolated from Cornus officinalis (Shan-zhu-yu). Iridoid glycosides as a class are known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This guide provides a framework for the bioactivity screening of this compound, drawing parallels from studies on its structural analogs to propose potential areas of investigation and methodologies.

Quantitative Bioactivity Data (Illustrative)

The following tables summarize quantitative data reported for morroniside and its derivatives, which could serve as a benchmark for future studies on this compound.

Table 1: Illustrative Anti-Inflammatory and Antioxidant Activity Data

CompoundAssayCell Line/SystemConcentration/DoseObserved EffectCitation
MorronisideNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages10, 20, 40 µMDose-dependent inhibition of NO production[1]
MorronisideSuperoxide Dismutase (SOD) ActivityIschemic cortex tissues of rats270 mg/kgSignificant increase in SOD activity[2]
MorronisideMalondialdehyde (MDA) LevelIschemic cortex tissues of rats30, 90, 270 mg/kgSignificant decrease in MDA levels[2]

Table 2: Illustrative Neuroprotective Activity Data

CompoundAssayModel SystemConcentration/DoseObserved EffectCitation
7-α-O-MethylmorronisideMorris Water Maze5xFAD mice (Alzheimer's model)Not SpecifiedImprovement in learning and memory[3][4]
7-α-O-MethylmorronisideNeuronal Apoptosis5xFAD mice brain tissueNot SpecifiedReduction in neuronal apoptosis[3][4]
MorronisideInfarction VolumeRat model of focal cerebral ischemia90, 270 mg/kgSignificant reduction in infarction volume[2]
MorronisideFerroptosis InhibitionMPP+-induced PC12 cellsNot SpecifiedInhibition of ferroptosis[5]

Experimental Protocols (Illustrative)

Detailed methodologies are crucial for the reproducibility of bioactivity screening. The following are example protocols based on studies of related compounds.

Anti-Inflammatory Activity Assay: Nitric Oxide Production in Macrophages

Objective: To evaluate the potential of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compound (e.g., this compound)

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Neuroprotective Activity Assay: In Vitro Model of Oxidative Stress

Objective: To assess the cytoprotective effect of a test compound against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line (e.g., PC12).

Materials:

  • PC12 cell line

  • RPMI-1640 medium

  • Horse Serum

  • Fetal Bovine Serum

  • Hydrogen Peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Test compound

Procedure:

  • Cell Culture and Seeding: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Pre-treatment: Cells are treated with various concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: H2O2 (e.g., 200 µM) is added to the wells (except for the control group) and incubated for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of morroniside have been linked to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It is plausible that this compound could act similarly.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound This compound (Hypothesized) Compound->IKK Inhibits (Hypothesized) NFkB_nuc NF-κB NFkB_nuc->Genes Induces Transcription DNA DNA

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant and Neuroprotective Signaling Pathway

Morroniside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[5] This is a plausible mechanism for the potential neuroprotective effects of this compound.

G cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Compound This compound (Hypothesized) Compound->Keap1 Promotes Nrf2 Dissociation (Hypothesized) Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCLC, etc.) ARE->AntioxidantEnzymes Induces Transcription Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binds to

Caption: Hypothesized activation of the Nrf2/ARE antioxidant pathway.

Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the systematic evaluation of a novel compound.

G Start Compound Isolation/ Synthesis of This compound InVitro In Vitro Bioactivity Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) InVitro->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS, Cellular AO) InVitro->Antioxidant Neuroprotection Neuroprotection Assays (e.g., H2O2 challenge, MPP+ model) InVitro->Neuroprotection Cytotoxicity Cytotoxicity Assessment (e.g., MTT, LDH assay) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Antioxidant->Mechanism Neuroprotection->Mechanism InVivo In Vivo Efficacy Studies (if in vitro is promising) Cytotoxicity->InVivo Inform Dosing WesternBlot Western Blot (NF-κB, MAPK, Nrf2 pathways) Mechanism->WesternBlot qPCR qPCR (Gene expression of inflammatory and antioxidant markers) Mechanism->qPCR Mechanism->InVivo End Lead Optimization/ Further Development InVivo->End

Caption: General workflow for the bioactivity screening of a novel compound.

Conclusion

While direct experimental data on the bioactivity of this compound is currently unavailable, the information from structurally similar compounds like morroniside provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the areas of neuroprotection and anti-inflammation. The experimental frameworks and potential mechanisms of action outlined in this guide offer a roadmap for future research to elucidate the specific biological activities of this compound. Such studies are warranted to determine if this compound holds unique therapeutic potential.

References

7alpha-O-Ethylmorroniside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Promising Iridoid Glycoside

Abstract

7alpha-O-Ethylmorroniside, an iridoid glycoside primarily isolated from the fruit of Cornus officinalis (Shan Zhu Yu), is a compound of increasing interest within the scientific and drug development communities. Traditionally used in Chinese medicine for the treatment of kidney-related ailments, recent research has begun to elucidate the pharmacological potential of this natural product. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a core iridoid structure, a class of monoterpenoids widely distributed in the plant kingdom, attached to a glucose moiety. Its chemical identity has been established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₀O₁₁[1]
Molecular Weight 434.43 g/mol [1]
IUPAC Name methyl (1S,4aR,5S,7S,7aS)-5-ethoxy-7-hydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Canonical SMILES CCO[C@H]1C[C@H]2--INVALID-LINK--C">C@@H--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1]
Physical Description Data not available
Melting Point Data not available
Solubility Data not available

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While a comprehensive public database of its spectra is not available, the following represents the types of data crucial for its characterization.

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueDescription
¹H NMR Proton Nuclear Magnetic Resonance provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
¹³C NMR Carbon-13 Nuclear Magnetic Resonance identifies the different carbon environments, crucial for mapping the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Note: Specific, experimentally-derived spectral data with peak assignments for this compound are not available in the public domain resources reviewed.

Biological Activity and Potential Therapeutic Applications

This compound is an iridoid glucoside that has been identified in the fruit of Cornus officinalis, a plant with a long history of use in traditional Chinese medicine for kidney-related conditions, including diabetic nephropathy.[1] While research specifically on this compound is still emerging, the biological activities of the structurally related and more extensively studied compound, morroniside, provide valuable insights into its potential pharmacological effects.

Morroniside has demonstrated a wide range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-diabetic effects. It is believed that this compound may share some of these properties. The primary area of investigation for this compound is its potential role in the management of kidney diseases.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in readily accessible literature. However, general methodologies for the analysis of similar natural products can be adapted.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

A stability-indicating HPLC method is a crucial tool for the quantification and purity assessment of this compound. A general approach would involve:

  • Column: A C18 reversed-phase column is typically suitable for the separation of iridoid glycosides.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the compound's UV absorbance maximum.

  • Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to established guidelines.

Biological Assays

To investigate the biological activity of this compound, a variety of in vitro and in vivo assays can be employed. For its potential role in diabetic nephropathy, relevant assays could include:

  • Cell Culture Models: Using human or rodent renal cell lines (e.g., mesangial cells, podocytes) to assess the effects of the compound on high-glucose-induced hypertrophy, fibrosis, and inflammation.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the expression of inflammatory cytokines and growth factors in cell culture supernatants or tissue homogenates.

  • Western Blotting: To analyze the expression levels of key proteins involved in relevant signaling pathways.

  • Animal Models: Utilizing diabetic animal models (e.g., streptozotocin-induced diabetic rodents) to evaluate the in vivo efficacy of this compound in ameliorating kidney damage.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not yet been fully elucidated, based on the activity of related compounds, several pathways are of interest for future investigation. The following diagram illustrates a hypothetical experimental workflow for investigating the potential therapeutic effects of this compound in the context of diabetic nephropathy.

References

Spectroscopic Profile of 7alpha-O-Ethylmorroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid glycoside, 7alpha-O-Ethylmorroniside. Due to the limited availability of directly published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the known data of the parent compound, morroniside, and established principles of spectroscopic analysis. This guide includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of morroniside and the anticipated effects of O-ethylation at the 7-alpha position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25d4.5
37.48s
53.20m
2.10m
1.95m
7~3.80m
82.85m
92.30m
101.15d7.0
1'4.65d8.0
2'3.25t8.5
3'3.40t9.0
4'3.30t9.0
5'3.35m
6'a3.85dd12.0, 2.0
6'b3.70dd12.0, 5.5
OCH₂CH₃~3.60q7.0
OCH₂CH₃~1.20t7.0
OMe3.75s

Prediction Basis: The chemical shifts are based on reported data for morroniside. The introduction of an ethyl group at the 7α-position is expected to cause a downfield shift for H-7. The ethoxy protons are predicted to appear as a quartet and a triplet in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
PositionPredicted Chemical Shift (δ, ppm)
198.5
3152.0
4111.0
531.5
641.0
7~78.0
846.0
943.0
1014.0
11168.0
OMe51.8
1'100.5
2'74.5
3'77.8
4'71.5
5'78.0
6'62.8
OCH₂CH₃~65.0
OCH₂CH₃~15.5

Prediction Basis: The chemical shifts are based on reported data for morroniside. The C-7 signal is expected to shift downfield upon ethylation. The signals for the ethyl group are predicted based on typical values for ethoxy moieties.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound
IonPredicted m/zNotes
[M+Na]⁺457.1737Calculated for C₂₀H₃₀O₁₁Na
[M+H]⁺435.1917Calculated for C₂₀H₃₁O₁₁
[M-H]⁻433.1761Calculated for C₂₀H₂₉O₁₁
[M+HCOOH-H]⁻479.1816Formate adduct, commonly observed in LC-MS
[Aglycone+H]⁺273.1025Loss of the glucose moiety (-162 u)

Prediction Basis: The molecular weight of this compound is calculated to be 434.44 g/mol . The predicted m/z values correspond to common adducts and fragments observed for iridoid glycosides.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretching (hydroxyl groups of glucose and aglycone)
~2930MediumC-H stretching (aliphatic)
~1710StrongC=O stretching (ester)
~1630MediumC=C stretching (enol ether)
~1070StrongC-O stretching (ethers and glycosidic bond)

Prediction Basis: The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the this compound structure, including hydroxyl, ester, ether, and alkene moieties.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of iridoid glycosides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: ~3-4 seconds

      • Spectral width: ~12-16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~200-250 ppm

  • 2D NMR Experiments (for structural elucidation):

    • Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CD₃OD: δH 3.31, δC 49.0).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (N₂) Flow: 8-12 L/min.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

  • Data Analysis:

    • Process the raw data using the instrument's software.

    • Extract the mass spectra for the chromatographic peak of interest.

    • Determine the accurate mass of the molecular ion and major fragments.

    • Use the accurate mass data to calculate the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet):

      • Grind a small amount (1-2 mg) of the dried sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR):

      • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typical parameters:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the isolation and spectroscopic identification.

The Uncharted Path: A Technical Guide to the Biosynthesis of 7α-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7α-O-Ethylmorroniside is a derivative of the iridoid glycoside morroniside. While the initial stages of iridoid biosynthesis are well-characterized, the specific enzymatic transformations leading to morroniside and its subsequent ethylated derivative remain an area of active investigation. This technical guide synthesizes the current understanding of the upstream iridoid biosynthetic pathway and proposes a putative route to 7α-O-Ethylmorroniside based on established biochemical principles. Detailed experimental protocols for key enzymatic assays are provided to facilitate further research in elucidating this novel pathway.

Core Biosynthetic Pathway: From Geraniol to Loganin

The biosynthesis of morroniside commences with the well-established iridoid pathway, which converts geraniol, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, into the key intermediate loganin. This multi-step process involves a series of oxidation, reduction, cyclization, and glycosylation reactions catalyzed by specific enzymes.

A visual representation of the initial iridoid biosynthesis pathway is provided below.

Iridoid Biosynthesis Pathway cluster_enzymes Enzymes Geraniol Geraniol 8-hydroxygeraniol 8-hydroxygeraniol Geraniol->8-hydroxygeraniol G8H (CYP76B6) 8-oxogeranial 8-oxogeranial 8-hydroxygeraniol->8-oxogeranial 8HGO Iridotrial Iridotrial 8-oxogeranial->Iridotrial ISY 7-deoxyloganic acid 7-deoxyloganic acid Iridotrial->7-deoxyloganic acid IO 7-deoxyloganin 7-deoxyloganin 7-deoxyloganic acid->7-deoxyloganin 7-DLGT Loganin Loganin 7-deoxyloganin->Loganin 7-DLH (CYP72A) G8H Geraniol 8-hydroxylase 8HGO 8-hydroxygeraniol oxidoreductase ISY Iridoid synthase IO Iridoid oxidase 7-DLGT 7-deoxyloganic acid glucosyltransferase 7-DLH 7-deoxyloganic acid hydroxylase Putative Morroniside Biosynthesis cluster_enzymes Putative Enzymes Loganin Loganin 7-hydroxyloganin 7-hydroxyloganin Loganin->7-hydroxyloganin Putative 7-hydroxylase (CYP450) Morroniside Morroniside 7-hydroxyloganin->Morroniside Putative UGT P450 Cytochrome P450 monooxygenase UGT UDP-glycosyltransferase Putative 7alpha-O-Ethylmorroniside Biosynthesis cluster_enzyme Putative Enzyme Morroniside Morroniside This compound This compound Morroniside->this compound Putative O-ethyltransferase SAH S-adenosylhomocysteine This compound->SAH SAE S-adenosylethionine SAE->this compound OET O-ethyltransferase Experimental Workflow start Start: Plant tissue collection (e.g., Cornus officinalis) rna_seq Transcriptome Sequencing (RNA-Seq) start->rna_seq candidate_selection Candidate Gene Selection (Homology to known hydroxylases, UGTs, and methyltransferases) rna_seq->candidate_selection cloning Gene Cloning and Heterologous Expression candidate_selection->cloning purification Protein Purification (IMAC) cloning->purification assays In Vitro Enzyme Assays (Protocols 1 & 2) purification->assays product_analysis Product Identification (HPLC, LC-MS, NMR) assays->product_analysis kinetics Enzyme Kinetic Analysis (Determine Km, kcat) product_analysis->kinetics conclusion Pathway Elucidation kinetics->conclusion

In Silico Prediction of 7alpha-O-Ethylmorroniside Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7alpha-O-Ethylmorroniside, an iridoid glycoside derived from Cornus officinalis, presents a promising scaffold for therapeutic development. This technical guide outlines a comprehensive in silico approach to identify and characterize its potential molecular targets. Leveraging the known bioactivities of its parent compound, morroniside, and the broader pharmacological context of Cornus officinalis, this document details a systematic workflow for target prediction, encompassing ligand-based and structure-based methodologies. Furthermore, it provides detailed hypothetical experimental protocols and visualizes key signaling pathways and predictive workflows to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a derivative of morroniside, a well-studied iridoid glycoside from the fruit of Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional medicine.[1][2] While direct experimental data on this compound is scarce, the extensive pharmacological activities of morroniside provide a strong basis for inferring its potential therapeutic applications and molecular targets. Morroniside has demonstrated a wide array of biological effects, including neuroprotective, anti-inflammatory, cardioprotective, renoprotective, hepatoprotective, and anti-diabetic properties.[3][4][5] These activities are attributed to its modulation of various signaling pathways and molecular targets.

This guide proposes a structured in silico workflow to predict the targets of this compound, thereby accelerating its investigation as a potential therapeutic agent. By combining computational techniques with existing biological knowledge, researchers can efficiently prioritize experimental validation studies.

Known Biological Activities of Morroniside and Cornus officinalis

The predicted targets of this compound are likely to overlap with those of morroniside and other bioactive compounds in Cornus officinalis. A summary of the key pharmacological effects and associated molecular pathways is presented below.

Pharmacological EffectAssociated Molecular Targets/PathwaysReference
Anti-inflammatory TLR4/JAK2/STAT3, TRAF6-mediated NF-κB/MAPK, TNF-α, IL-6, IL-1β[3][6]
Neuroprotective Activation of spinal glucagon-like peptide-1 (GLP-1) receptors[7]
Cardioprotective Inhibition of p-JNK, p-BCL2; Dissociation of BCL2–Beclin1 and BCL2–Bax complexes[3]
Anti-diabetic α-glucosidase inhibition[8]
Rheumatoid Arthritis IL1β, VEGFA, STAT3, TP53, IL6, TNF, FOS, LGALS3[9]

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates both ligand-based and structure-based approaches to enhance the reliability of the predictions.

workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_integration Data Integration and Prioritization ligand_prep Ligand Preparation (this compound 3D structure) chem_sim Chemical Similarity Search (vs. known active compounds) ligand_prep->chem_sim pharm Pharmacophore Modeling ligand_prep->pharm qsar QSAR Analysis chem_sim->qsar data_int Integration of Results pharm->data_int qsar->data_int target_db Target Database Preparation (e.g., PDB, ChEMBL) reverse_dock Reverse Docking target_db->reverse_dock mol_dyn Molecular Dynamics Simulation reverse_dock->mol_dyn mol_dyn->data_int pathway Pathway and Network Analysis data_int->pathway target_val Target Prioritization pathway->target_val output Predicted Targets for Experimental Validation target_val->output

Figure 1: In silico target prediction workflow.

Detailed Methodologies

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

4.1.1. Experimental Protocol: Chemical Similarity Search

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., Open Babel, ChemDraw).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Database Selection:

    • Select public databases containing compounds with known biological activities (e.g., ChEMBL, PubChem, DrugBank).

  • Similarity Search:

    • Use the 3D structure of this compound as a query.

    • Perform a similarity search against the selected databases using Tanimoto coefficient as the similarity metric.

    • Set a similarity threshold (e.g., >0.85) to identify structurally similar compounds.

  • Target Inference:

    • Retrieve the known targets of the identified similar compounds.

    • Compile a list of potential targets for this compound based on the targets of the most similar molecules.

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets to predict binding interactions.

4.2.1. Experimental Protocol: Reverse Docking

  • Target Database Preparation:

    • Compile a library of 3D protein structures of potential targets. This library should be curated based on the known pharmacology of morroniside and Cornus officinalis, focusing on proteins involved in inflammation, neuroprotection, and metabolic diseases.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in section 4.1.1.

  • Docking Simulation:

    • Utilize a docking software (e.g., AutoDock, Glide, GOLD) to dock this compound into the binding sites of all proteins in the target library.

    • Define the binding site for each protein, either based on known ligand binding pockets or by using pocket prediction algorithms.

  • Scoring and Ranking:

    • Score the docking poses based on the software's scoring function, which estimates the binding affinity.

    • Rank the potential targets based on their docking scores. Targets with lower (more favorable) binding energies are considered more likely candidates.

  • Post-Docking Analysis:

    • Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the predicted targets.

Predicted Signaling Pathways

Based on the known activities of morroniside, the following signaling pathways are predicted to be modulated by this compound.

nfkb_pathway compound This compound traf6 TRAF6 compound->traf6 Inhibition tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation nucleus Nucleus nfkb->nucleus inflammation Inflammatory Response nucleus->inflammation Gene Transcription

Figure 2: Predicted modulation of the NF-κB signaling pathway.

jak_stat_pathway compound This compound tlr4 TLR4 compound->tlr4 Inhibition jak2 JAK2 tlr4->jak2 stat3 STAT3 jak2->stat3 Phosphorylation nucleus Nucleus stat3->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription

Figure 3: Predicted modulation of the TLR4/JAK2/STAT3 pathway.

Conclusion and Future Directions

This guide provides a robust in silico framework for the identification of molecular targets for this compound. The integration of ligand- and structure-based methods, informed by the known pharmacology of its parent compound, offers a high-confidence approach to generating testable hypotheses. The prioritized list of predicted targets should be subjected to experimental validation using techniques such as in vitro binding assays, enzyme activity assays, and cell-based functional assays. Successful validation of these targets will pave the way for the development of this compound as a novel therapeutic agent for a range of diseases.

References

7alpha-O-Ethylmorroniside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Literature and History of a Promising Iridoid Glycoside

Abstract

7alpha-O-Ethylmorroniside is an iridoid glycoside isolated from the fruit of Cornus officinalis (commonly known as Shan Zhu Yu or Cornelian cherry), a plant with a long history of use in traditional Chinese medicine for treating kidney and liver-related ailments. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its history, chemical properties, and known biological activities. While research on this specific compound is still emerging, this document synthesizes the existing data and provides context based on the more extensively studied parent compound, morroniside. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural product.

Introduction and History

This compound belongs to the iridoid glycoside class of compounds, which are prevalent in a variety of medicinal plants. It is a derivative of morroniside, a major bioactive constituent of Cornus officinalis.[1] The fruit of Cornus officinalis has been used for over two millennia in traditional Chinese medicine to address conditions such as diabetes, senile osteoporosis, and functional gastrointestinal disorders.[2][3]

The ethylation at the 7-alpha position is a key structural feature of this molecule. Research into morroniside derivatives suggests that alkylation at the C-7 position, particularly with smaller alkyl groups like methyl or ethyl, can modulate biological activity.[4] Specifically, the presence of a methyl or ethyl group at this position has been shown to enhance the proliferation of osteoblasts, indicating the potential for improved therapeutic effects compared to the parent compound.[4]

While the precise date and circumstances of the initial discovery and isolation of this compound are not well-documented in readily available literature, its presence in Cornus officinalis has been confirmed through analytical studies focused on the plant's chemical composition.[5][6] The identification of related compounds, such as 6'-O-acetyl-7α-O-ethyl morroniside, further supports the natural occurrence of 7-O-ethylated morroniside derivatives in this plant species.[7]

Chemical Properties

IUPAC Name: methyl (1S,4S,5R,7S)-7-ethoxy-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-7-methyl-6-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate

Molecular Formula: C₁₉H₃₀O₁₁[1]

Molecular Weight: 434.43 g/mol [1]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Detailed spectroscopic data, such as ¹H and ¹³C NMR, for this compound are not extensively reported in the available literature. However, analysis of related compounds and the parent molecule, morroniside, provides a basis for its structural confirmation.

Biological Activities and Therapeutic Potential

Direct studies on the biological activities of this compound are limited. However, the known effects of its parent compound, morroniside, and initial findings on its derivatives provide strong indications of its therapeutic potential, particularly in the areas of diabetic nephropathy and inflammatory conditions.

Potential Role in Diabetic Nephropathy

Cornus officinalis has a traditional use in the management of kidney diseases, including diabetic nephropathy.[1] Morroniside has been shown to ameliorate diabetic nephropathy by reducing inflammation, oxidative stress, and fibrosis. While direct evidence for this compound is pending, its structural similarity to morroniside suggests it may share these protective effects.

Anti-Inflammatory and Antioxidant Effects

Morroniside exhibits significant anti-inflammatory and antioxidant properties. It is known to modulate key signaling pathways involved in the inflammatory response. Given that inflammation and oxidative stress are underlying factors in many chronic diseases, this compound is a candidate for investigation in these areas.

Signaling Pathways (Based on Morroniside)

The precise signaling pathways modulated by this compound have not yet been elucidated. However, research on morroniside provides a strong foundation for hypothesizing its mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Morroniside has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. It is plausible that this compound also exerts its anti-inflammatory effects through this mechanism.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF_kB NF-κB (p65/p50) IKK->NF_kB Activates IκBα->NF_kB Inhibits NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_nucleus->Pro_inflammatory_Genes Induces Transcription Morroniside Morroniside Morroniside->IKK Inhibits

Diagram 1. Postulated inhibition of the NF-κB pathway by morroniside.

Experimental Protocols

Quantitative Analysis of Ethylmorroniside in Cornus officinalis

The following protocol is adapted from a study on the quantitative analysis of active constituents in Cornus officinalis.[6]

Objective: To quantify the amount of ethylmorroniside in a sample of Cornus officinalis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • Dried and powdered fruit of Cornus officinalis.

  • Methanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Formic acid (HPLC grade).

  • Water (deionized or HPLC grade).

  • Ethylmorroniside reference standard.

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of ethylmorroniside reference standard.

    • Dissolve in methanol to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to various concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of powdered Cornus officinalis fruit.

    • Extract the sample with a defined volume of methanol using ultrasonication or reflux extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient profile should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of ethylmorroniside (typically around 240 nm for iridoid glycosides).

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the ethylmorroniside peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of ethylmorroniside in the sample using the calibration curve.

Diagram 2. Workflow for quantitative analysis of this compound.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, EC₅₀ values) specifically for this compound's biological activities. The table below presents structure-activity relationship (SAR) information for morroniside derivatives based on a study of their effects on osteoblast proliferation, which provides a rationale for the investigation of this compound.[4]

CompoundModification at C-7Osteoblast Proliferation Activity (EC₅₀)
Morroniside-OH (alpha)Baseline
7-O-Methylmorroniside-OCH₃ (alpha)Increased
7-O-Ethylmorroniside -OCH₂CH₃ (alpha) Increased
7-O-Propylmorroniside-O(CH₂)₂CH₃ (alpha)Decreased
7-O-Butylmorroniside-O(CH₂)₃CH₃ (alpha)Markedly Decreased
7-epi-Morroniside-OH (beta)Increased
7-epi-7-O-Methylmorroniside-OCH₃ (beta)Markedly Increased
7-epi-7-O-Ethylmorroniside-OCH₂CH₃ (beta)Markedly Increased

Note: The table summarizes qualitative trends from the cited study. Specific EC₅₀ values were not provided in a format suitable for direct comparison in this context.

Future Directions

The study of this compound is in its early stages, and significant research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

  • Isolation and Full Characterization: A definitive study detailing the isolation, purification, and complete spectroscopic characterization (NMR, MS, etc.) of this compound is required.

  • Biological Activity Screening: Comprehensive screening of its biological activities, including anti-inflammatory, antioxidant, and effects on diabetic nephropathy models, is necessary to determine its potency and efficacy. This should include the determination of quantitative measures such as IC₅₀ and EC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will be crucial to understanding its molecular mechanisms.

  • Pharmacokinetic Studies: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for its development as a potential therapeutic agent.

  • Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for research and development.

Conclusion

This compound is a naturally occurring iridoid glycoside from Cornus officinalis with potential therapeutic applications, particularly in the context of diabetic nephropathy and inflammatory conditions. While direct research on this compound is limited, the known biological activities of its parent compound, morroniside, and preliminary structure-activity relationship studies suggest that the 7-alpha-ethyl modification may enhance its bioactivity. This technical guide has summarized the current state of knowledge and highlighted the significant opportunities for future research to unlock the full therapeutic potential of this promising natural product.

References

Potential Therapeutic Effects of 7alpha-O-Ethylmorroniside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7alpha-O-Ethylmorroniside, an iridoid glycoside, presents a promising scaffold for the development of novel therapeutics, particularly in the realms of neurodegenerative and inflammatory disorders. While direct experimental data on this compound is limited, extensive research on structurally similar iridoid glycosides isolated from Cornus officinalis, such as morroniside and 7-α-O-Methylmorroniside, provides a strong basis for predicting its therapeutic potential. This document synthesizes the available preclinical evidence for these related compounds, offering insights into the likely mechanisms of action, quantifiable biological effects, and relevant experimental methodologies. The primary therapeutic avenues appear to be potent anti-inflammatory and neuroprotective activities, mediated through the modulation of key signaling pathways including NF-κB and Nrf2. This whitepaper aims to provide a comprehensive technical guide for researchers and drug development professionals interested in the therapeutic exploration of this compound and related iridoid glycosides.

Predicted Therapeutic Effects

Based on studies of analogous compounds, this compound is anticipated to exhibit significant neuroprotective and anti-inflammatory properties.

Neuroprotection

Iridoid glycosides from Cornus officinalis have demonstrated neuroprotective effects in various preclinical models of neurological disorders. For instance, 7-α-O-Methylmorroniside, a close structural analog, has been shown to ameliorate brain injury in a mouse model of Alzheimer's disease.[1][2] The neuroprotective effects are likely attributable to a combination of mechanisms including the reduction of neuronal apoptosis, mitigation of oxidative stress, and a decrease in the production of pro-inflammatory factors in the brain.[1][2] Furthermore, these compounds may enhance learning and memory and improve cognitive function.[1]

Anti-Inflammation

The anti-inflammatory potential of iridoid glycosides is a well-documented attribute. These compounds have been observed to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The anti-inflammatory action is believed to be mediated by the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6] This suggests that this compound could be a valuable candidate for the development of treatments for chronic inflammatory diseases.

Putative Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[7][8][9][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[7][8] Once in the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Iridoid glycosides from Cornus officinalis have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory genes.[5][6]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB_NF-kB IkB-NF-kB (Inactive Complex) IKK Complex->IkB_NF-kB Phosphorylates IkB IkB IkB Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB Releases This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Oxidative Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Degradation Degradation Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Releases This compound This compound This compound->Keap1_Nrf2 Promotes dissociation ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription experimental_workflow_NO Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Treatment Treat with this compound (various concentrations) Plating->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Griess_Assay Measure NO in supernatant using Griess Reagent Incubation->Griess_Assay Analysis Calculate % Inhibition and IC50 Griess_Assay->Analysis End End Analysis->End experimental_workflow_neuro Start Start Animal_Acclimatization Acclimatize rodents (e.g., mice or rats) Start->Animal_Acclimatization Model_Induction Induce neurodegeneration (e.g., MPTP injection for Parkinson's model) Animal_Acclimatization->Model_Induction Treatment_Groups Divide into control and treatment groups (Vehicle, this compound doses) Model_Induction->Treatment_Groups Drug_Administration Administer compound daily (e.g., oral gavage) Treatment_Groups->Drug_Administration Behavioral_Tests Perform behavioral tests (e.g., Morris water maze, rotarod) Drug_Administration->Behavioral_Tests Euthanasia_Tissue Euthanize animals and collect brain tissue Behavioral_Tests->Euthanasia_Tissue Biochemical_Analysis Analyze brain tissue for biomarkers (e.g., Western blot for inflammatory markers, ELISA for oxidative stress markers) Euthanasia_Tissue->Biochemical_Analysis Histology Perform histological analysis (e.g., Nissl staining for neuronal loss) Euthanasia_Tissue->Histology Data_Analysis Statistical analysis of results Biochemical_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

References

7alpha-O-Ethylmorroniside: A Technical Guide on its Putative Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7alpha-O-Ethylmorroniside is an iridoid glycoside derived from morroniside, a principal bioactive constituent of Cornus officinalis (Shan Zhu Yu). The fruit of Cornus officinalis has been a cornerstone of traditional Chinese medicine for centuries, revered for its tonic effects on the liver and kidneys. While direct pharmacological data on this compound is limited, the extensive research on its parent compounds, morroniside and loganin, provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available information on the traditional uses of Cornus officinalis, the known pharmacological activities of its primary iridoid glycosides, and the molecular pathways they modulate. This information serves as a critical resource for researchers and drug development professionals interested in the therapeutic promise of this class of compounds.

Introduction to this compound and its Traditional Context

This compound is a semi-synthetic derivative of morroniside, an iridoid glycoside naturally occurring in the fruits of Cornus officinalis Sieb. et Zucc.[1]. In traditional Chinese medicine, Cornus officinalis is used to nourish the liver and kidney yin, arrest sweating, and secure the essence[2]. It is a common ingredient in formulations used to treat dizziness, tinnitus, sore waist and knees, impotence, and frequent urination[2]. The therapeutic effects of Cornus officinalis are largely attributed to its rich content of iridoid glycosides, with morroniside and loganin being the most abundant and well-studied.

Chemical Structure:

  • This compound: An iridoid glycoside with an ethyl group at the 7-alpha position of the morroniside core.

  • CAS Number: 1116650-29-3[3][4]

Pharmacological Activities of Parent Compounds: Morroniside and Loganin

The primary pharmacological activities attributed to the iridoid glycosides from Cornus officinalis are anti-inflammatory, neuroprotective, and anti-diabetic effects.

Anti-inflammatory Activity

Both morroniside and loganin have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Table 1: Quantitative Data on the Anti-inflammatory Effects of Morroniside and Loganin

CompoundModel SystemAssayResultReference
Morroniside LPS-stimulated RAW 264.7 macrophagesNO productionSignificant inhibition[6]
IL-6 and IL-1β expressionSignificant inhibition[6]
Loganin LPS-stimulated RAW 264.7 macrophagesNO productionIC50 values reported for various extracts[7]
TNF-α and IL-1β productionDose-dependent reduction[7]
Angiotensin II-induced cardiac hypertrophyExpression of inflammatory cytokinesMarked amelioration[3]
Neuroprotective Effects

Morroniside and loganin have shown considerable promise in protecting against neuronal damage in models of neurodegenerative diseases and cerebral ischemia. Their neuroprotective mechanisms include anti-apoptotic, anti-oxidant, and anti-inflammatory actions within the central nervous system.

Table 2: Quantitative Data on the Neuroprotective Effects of Morroniside and Loganin

CompoundModel SystemAssayResultReference
Morroniside H₂O₂-induced SH-SY5Y cell damageCell viabilityNeuroprotective effect at 10 µM[8]
MPTP-induced Parkinson's disease mouse modelMotor functionRestoration of impaired motor function
Neuronal injuryReduction of neuronal injury
Loganin High glucose-induced Schwann cell pyroptosisROS generation and NLRP3 activationAttenuation
Streptozotocin-nicotinamide-induced diabetic ratsPain behaviorsImprovement in allodynia and hyperalgesia[9]
Anti-diabetic Activity

The traditional use of Cornus officinalis for conditions related to diabetes is supported by modern pharmacological studies on its iridoid glycosides. Morroniside and loganin have been shown to improve glucose metabolism and protect against diabetic complications.

Table 3: Quantitative Data on the Anti-diabetic Effects of Morroniside and Loganin

CompoundModel SystemAssayResultReference
Morroniside Insulin-resistant HepG2 cellsGlucose consumptionSignificant increase[10]
Loganin Streptozotocin-nicotinamide-induced diabetic ratsBlood glucose levelsLowering of blood glucose[9]
Insulin resistanceAttenuation of insulin resistance[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of morroniside and loganin are underpinned by their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for the targeted development of derivatives like this compound.

Anti-inflammatory Signaling Pathways

Anti_inflammatory_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_inhibitors Inhibition by Morroniside/Loganin LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 JAK2 JAK2 TLR4->JAK2 (Loganin) MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) MAPK->Gene_Expression NFkB->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression Morroniside Morroniside Morroniside->TRAF6 Morroniside->MAPK Morroniside->NFkB Loganin Loganin Loganin->NFkB Loganin->JAK2

Morroniside and loganin inhibit inflammatory responses by targeting key signaling nodes. Morroniside has been shown to inhibit the TRAF6-mediated activation of NF-κB and MAPK signaling pathways[6]. Loganin can suppress the JAK2/STAT3 and NF-κB signaling pathways[3]. By inhibiting these pathways, the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, IL-1β, iNOS, and COX-2 is reduced.

Neuroprotective Signaling Pathways

Neuroprotective_Pathways cluster_stress Cellular Stress (Oxidative Stress, Neurotoxins) cluster_pathways Key Signaling Pathways cluster_outcome Cellular Outcome cluster_modulators Modulation by Morroniside/Loganin Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Stress->Nrf2 MAPK_neuro MAPK (p38, JNK) Stress->MAPK_neuro HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Apoptosis Apoptosis MAPK_neuro->Apoptosis Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Antioxidant_Response->Neuronal_Survival Morroniside Morroniside Morroniside->Nrf2 Morroniside->MAPK_neuro Loganin Loganin Loganin->Nrf2 Loganin->MAPK_neuro

The neuroprotective effects of morroniside and loganin are mediated through the activation of the Nrf2/HO-1 antioxidant pathway and the inhibition of pro-apoptotic MAPK signaling (p38 and JNK). By enhancing the cellular antioxidant defense and preventing apoptosis, these compounds promote neuronal survival under conditions of oxidative stress.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols based on the cited literature for key experiments.

In Vitro Anti-inflammatory Assay (NO Production)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Neuroprotection Assay (H₂O₂-induced Cell Death)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) with supplements.

  • Treatment: Cells are seeded and pre-treated with the test compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a cytotoxic concentration (e.g., 100 µM) and incubated for another 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the treated groups compared to the H₂O₂-treated control.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on its parent compounds, morroniside and loganin, provides a strong rationale for its investigation as a potential therapeutic agent. The ethylation at the 7-alpha position may influence its bioavailability, metabolic stability, and target engagement, potentially offering an improved pharmacological profile.

Future research should focus on:

  • Direct Pharmacological Evaluation: In vitro and in vivo studies are needed to determine the specific anti-inflammatory, neuroprotective, and anti-diabetic activities of this compound.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound is crucial.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary for any potential drug candidate.

  • Comparative Studies: Direct comparisons of the efficacy and potency of this compound with its parent compound, morroniside, will be highly informative.

The rich history of Cornus officinalis in traditional medicine, combined with modern scientific investigation of its constituents, paves the way for the development of novel therapeutics. This compound represents a promising lead compound for further exploration in the fields of inflammation, neurodegeneration, and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for 7alpha-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proposed synthesis and established purification methods for 7alpha-O-Ethylmorroniside, an iridoid glycoside with potential applications in pharmacological research.

Introduction

This compound is a derivative of morroniside, a naturally occurring iridoid glycoside found in plants such as Cornus officinalis (Shan Zhu Yu) and Lonicera macranthoides.[1] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of interest to the pharmaceutical industry. While this compound has been isolated from natural sources, this document provides a proposed synthetic route and detailed purification protocols to facilitate its further investigation.

Proposed Synthesis of this compound

While no direct synthesis of this compound has been reported in the literature, a plausible approach is the selective ethylation of the 7-hydroxyl group of morroniside. The Williamson ether synthesis is a suitable method for this transformation. To achieve selectivity for the C7-hydroxyl group, protection of the more reactive primary hydroxyl groups on the glucose moiety may be necessary.

Proposed Synthetic Scheme:

G Morroniside Morroniside Protected_Morroniside Protected Morroniside (e.g., silyl ethers) Morroniside->Protected_Morroniside Protection (e.g., TBDMSCl, Imidazole) Ethyl_Protected_Morroniside 7-O-Ethyl Protected Morroniside Protected_Morroniside->Ethyl_Protected_Morroniside Ethylation (NaH, Ethyl Iodide) Final_Product This compound Ethyl_Protected_Morroniside->Final_Product Deprotection (e.g., TBAF)

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Williamson Ether Synthesis

1. Protection of Morroniside:

  • Dissolve morroniside in anhydrous pyridine.

  • Add a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a catalyst like imidazole.

  • Stir the reaction at room temperature until the primary hydroxyl groups are selectively protected. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.

  • Purify the protected morroniside using silica gel column chromatography.

2. Ethylation of Protected Morroniside:

  • Dissolve the protected morroniside in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0°C to deprotonate the C7-hydroxyl group.

  • After stirring for a short period, add ethyl iodide and allow the reaction to proceed at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

3. Deprotection:

  • Dissolve the crude 7-O-ethyl protected morroniside in tetrahydrofuran (THF).

  • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture and purify the final product, this compound, using one of the purification methods detailed below.

Purification Methods for this compound

Two effective methods for the purification of this compound are High-Speed Countercurrent Chromatography (HSCCC) and Molecularly Imprinted Solid Phase Extraction (MISPE).

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[2] This method has been successfully used to separate morroniside and other iridoid glycosides from crude extracts.[2][3]

Experimental Protocol: HSCCC Purification

  • Solvent System Preparation: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for iridoid glycosides is n-butanol-methanol-water with a small amount of acetic acid.[2][3] A recommended ratio is n-butanol:methanol:1% acetic acid in water (4:1:6, v/v/v).[2][3] The mixture should be thoroughly equilibrated in a separatory funnel and the two phases separated before use.

  • HSCCC Operation:

    • Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).

    • Inject the crude sample dissolved in a small volume of the biphasic solvent system.

    • Pump the mobile phase (the lower phase of the solvent system) through the coil at a constant flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: HSCCC Parameters for Iridoid Glycoside Purification

ParameterValue
Solvent System n-butanol-methanol-1% acetic acid water (4:1:6, v/v)[2][3]
Stationary Phase Upper phase[2][3]
Mobile Phase Lower phase[2][3]
Flow Rate 1.5 - 2.0 mL/min
Rotational Speed 800 - 900 rpm
Detection UV at 254 nm[3]
Molecularly Imprinted Solid Phase Extraction (MISPE)

Molecularly imprinted polymers (MIPs) are synthetic polymers with cavities that are complementary in shape, size, and functional groups to a target molecule.[4][5] This technique offers high selectivity and has been specifically reported for the extraction of 7-O-ethylmorroniside from Cornus officinalis fructus.[1]

Experimental Protocol: MISPE Purification

G Monomer_Template Functional Monomer + Template (7-O-Ethylmorroniside) Polymerization Polymerization (Cross-linker, Initiator) Monomer_Template->Polymerization MIP Molecularly Imprinted Polymer (MIP) Polymerization->MIP Template_Removal Template Removal MIP->Template_Removal Activated_MIP Activated MIP Template_Removal->Activated_MIP Extraction Solid Phase Extraction (Crude Sample) Activated_MIP->Extraction Elution Selective Elution Extraction->Elution Purified_Product Purified 7-O-Ethylmorroniside Elution->Purified_Product

Figure 2. Workflow for MISPE purification.

  • Preparation of the Molecularly Imprinted Polymer (MIP):

    • Dissolve the template molecule (this compound) and a functional monomer (e.g., 4-vinylpyridine) in a porogenic solvent.

    • Add a cross-linking agent (e.g., ethylene glycol dimethacrylate) and a polymerization initiator (e.g., azobisisobutyronitrile).

    • Initiate polymerization by heat or UV radiation.

    • Grind and sieve the resulting polymer to obtain uniformly sized particles.

    • Remove the template molecule by extensive washing with a suitable solvent (e.g., methanol/acetic acid).

  • Solid Phase Extraction (SPE):

    • Pack the MIP particles into an SPE cartridge.

    • Condition the cartridge with the appropriate solvents.

    • Load the crude sample solution containing this compound onto the cartridge.

    • Wash the cartridge with a solvent that removes non-specifically bound impurities.

    • Elute the selectively bound this compound with a solvent that disrupts the interactions between the MIP and the target molecule.

    • Collect the eluate and concentrate it to obtain the purified product.

  • HPLC Analysis:

    • Confirm the purity of the eluted this compound using reverse-phase HPLC with UV detection.

Table 2: MISPE-HPLC Parameters for 7-O-Ethylmorroniside Purification

ParameterValue/Description
Template 7-O-Ethylmorroniside[1]
Functional Monomer 4-Vinylpyridine
Cross-linker Ethylene glycol dimethacrylate
Initiator Azobisisobutyronitrile
Washing Solvent Methanol/acetic acid (9:1, v/v)
HPLC Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water
Detection UV at 240 nm

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure, including the presence of the ethyl group and the integrity of the iridoid glycoside core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

These detailed protocols provide a comprehensive guide for researchers to obtain high-purity this compound for further scientific investigation. The proposed synthesis offers a route to access this compound when natural sources are limited, and the purification methods ensure the high quality required for pharmacological studies.

References

Application Note: Quantification of 7α-O-Ethylmorroniside using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of 7α-O-Ethylmorroniside in biological matrices. Given the structural similarity to morroniside, a well-characterized iridoid glycoside, this method has been adapted from established protocols for morroniside analysis. The procedure involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive ion mode. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of herbal medicines containing 7α-O-Ethylmorroniside.

Introduction

7α-O-Ethylmorroniside is an iridoid glycoside with potential therapeutic properties. To facilitate research and development of this compound, a reliable and sensitive analytical method for its quantification is essential. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for bioanalytical assays. This document provides a detailed protocol for the quantification of 7α-O-Ethylmorroniside, adapted from a validated method for the structurally related compound, morroniside.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of 7α-O-Ethylmorroniside from plasma samples.[1][2][3]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., paeoniflorin, 50 ng/mL).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

ParameterValue
Column C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Gradient Program 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.1 min, hold for 2.9 min
MS/MS Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of 7α-O-Ethylmorroniside and the internal standard.

ParameterValue
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C[4]
Desolvation Gas Flow 1000 L/hr[4]
Cone Gas Flow 150 L/hr[4]
Nebulizer Pressure 7 bar[4]
MRM Transitions

The following MRM transitions are monitored for the quantification of 7α-O-Ethylmorroniside and the internal standard. The transitions for 7α-O-Ethylmorroniside are predicted based on its structure and common fragmentation patterns of similar compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7α-O-Ethylmorroniside [Predicted M+H]+[Predicted fragment][Optimized value]
Paeoniflorin (IS) 481.2181.125

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on typical results for similar assays.

ParameterExpected Value
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 85 - 115%
Precision (%RSD) < 15%
Recovery > 80%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant (10 µL) supernatant->inject column C18 Column (50 x 2.1 mm, 5 µm) inject->column gradient Gradient Elution column->gradient esi Positive ESI gradient->esi mrm MRM Detection esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for 7α-O-Ethylmorroniside quantification.

Detailed Protocol

Preparation of Stock and Working Solutions

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7α-O-Ethylmorroniside reference standard and dissolve it in 10 mL of methanol. 1.2. Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions at concentrations of 200, 100, 50, 20, 10, 5, 2, and 1 µg/mL. 1.3. Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of paeoniflorin and dissolve it in 10 mL of methanol. 1.4. IS Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

2.1. Calibration Standards: Spike 95 µL of blank plasma with 5 µL of the appropriate working standard solution to obtain final concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL. 2.2. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 ng/mL) in the same manner as the calibration standards.

Sample Analysis

3.1. Follow the sample preparation procedure described in the "Experimental" section for all calibration standards, QC samples, and unknown samples. 3.2. Set up the HPLC-MS/MS system with the conditions specified in the "Experimental" section. 3.3. Create a sequence table in the instrument control software, including the sample identifiers, injection volumes, and methods. 3.4. Inject the samples and acquire the data.

Data Processing and Quantification

4.1. Integrate the peak areas for 7α-O-Ethylmorroniside and the internal standard in the chromatograms. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. 4.4. Perform a linear regression analysis on the calibration curve. 4.5. Determine the concentration of 7α-O-Ethylmorroniside in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of 7α-O-Ethylmorroniside in biological matrices using HPLC-MS/MS. The method is sensitive, specific, and suitable for a wide range of applications in drug discovery and development. The provided workflow and detailed steps will enable researchers to readily implement this method in their laboratories.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 7alpha-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of 7alpha-O-Ethylmorroniside. The methodologies are based on the known pharmacological effects of its parent compound, morroniside, which include neuroprotective, anti-inflammatory, and osteogenic properties.

Neuroprotective Activity of this compound

Neuroprotective effects can be assessed by evaluating the compound's ability to protect neuronal cells from toxins or oxidative stress.

Assay: Protection against MPP+-induced Neurotoxicity in SH-SY5Y Cells

This assay determines the ability of this compound to protect human neuroblastoma SH-SY5Y cells from the neurotoxin MPP+, a model for Parkinson's disease research.

Experimental Protocol:

  • Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to all wells except the vehicle control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) vs. MPP+ control
0 (MPP+ only)52.3 ± 4.5
158.7 ± 5.1
569.2 ± 6.3
1085.4 ± 7.2
2592.1 ± 8.0
5095.6 ± 7.8
Vehicle Control (No MPP+)100 ± 5.0
Potential Signaling Pathway: Nrf2-ARE Pathway

Morroniside has been shown to exert neuroprotective effects by activating the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[1] this compound may act similarly.

Nrf2_Pathway cluster_nucleus Nucleus stress Oxidative Stress (e.g., from MPP+) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces compound This compound compound->keap1_nrf2 inhibits binding nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE genes Antioxidant Genes (HO-1, GCLC, etc.) are->genes activates transcription protection Neuroprotection genes->protection nrf2_nuc Nrf2 nrf2_nuc->are binds to

Caption: Proposed Nrf2-ARE signaling pathway for this compound.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential can be investigated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Assay: Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-activated RAW264.7 cells.

Experimental Protocol:

  • Cell Culture: Maintain RAW264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Plate RAW264.7 cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Data Presentation:

Concentration of this compound (µM)NO Production (% of LPS control)
0 (LPS only)100 ± 8.2
588.5 ± 7.1
1072.3 ± 6.5
2555.9 ± 5.4
5038.1 ± 4.9
Vehicle Control (No LPS)5.2 ± 1.5
Potential Signaling Pathway: NF-κB and MAPK Pathways

Morroniside has been reported to inhibit inflammation by suppressing the TRAF6-mediated NF-κB and MAPK signaling pathways.[2] this compound may share this mechanism.

NFkB_MAPK_Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 compound This compound compound->traf6 inhibits ikk IKK Complex traf6->ikk mapk MAPK (p38, ERK) traf6->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates mapk_nuc p-MAPK mapk->mapk_nuc phosphorylates nucleus Nucleus inflammation Inflammatory Response (NO, TNF-α, IL-6) nfkb_nuc->inflammation transcription mapk_nuc->inflammation transcription

Caption: Proposed NF-κB and MAPK signaling pathways modulated by this compound.

Osteogenic Activity of this compound

The potential of this compound to promote bone formation can be evaluated by assessing its effect on the proliferation of pre-osteoblastic cells. Studies have indicated that C-7 alkylation of morroniside can enhance its proliferative effect on osteoblasts.[3]

Assay: Proliferation of MC3T3-E1 Pre-osteoblastic Cells

This assay evaluates the mitogenic effect of this compound on the MC3T3-E1 cell line, a common model for studying osteoblast biology.

Experimental Protocol:

  • Cell Culture: Grow MC3T3-E1 cells in Alpha Minimum Essential Medium (α-MEM) containing 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^3 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM).

  • Incubation: Incubate the cells for 48 hours.

  • Proliferation Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the proliferation of the vehicle-treated control cells.

Data Presentation:

Concentration of this compound (µM)Cell Proliferation (% of control)
0 (Vehicle Control)100 ± 6.8
0.1112.4 ± 7.5
1125.9 ± 8.1
10142.3 ± 9.3
50135.8 ± 8.9

Experimental Workflow

Osteoblast_Workflow start Start culture Culture MC3T3-E1 cells start->culture seed Seed cells in 96-well plate (2x10^3 cells/well) culture->seed attach Allow attachment (24h) seed->attach treat Treat with this compound attach->treat incubate Incubate (48h) treat->incubate mtt Add MTT solution (4h) incubate->mtt dissolve Dissolve formazan (DMSO) mtt->dissolve read Read absorbance (570 nm) dissolve->read analyze Analyze data read->analyze end End analyze->end

Caption: Workflow for the MC3T3-E1 cell proliferation assay.

References

Application Notes and Protocols: Isolation of 7alpha-O-Ethylmorroniside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7alpha-O-Ethylmorroniside is an iridoid glycoside that has been isolated from the fruits of Cornus officinalis (Shan Zhu Yu). Iridoid glycosides from this plant have been studied for their potential neuroprotective and anti-inflammatory activities. This document provides a detailed protocol for the isolation and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

While specific yield data for this compound is not extensively published, the following table provides a general overview of the expected outcomes from the isolation of iridoid glycosides from Cornus officinalis. The yield of a specific compound like this compound will be a fraction of the total iridoid glycoside content and can vary based on the plant material's quality, age, and the precise extraction conditions.

Plant MaterialExtraction SolventInitial Extract Yield (% of dry weight)Iridoid Glycoside-Rich Fraction Yield (% of initial extract)
Dried fruits of Cornus officinalis50-90% Ethanol in water10-20%20-30%

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound from the dried fruits of Cornus officinalis.

1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered fruits of Cornus officinalis.

  • Extraction Solvent: 50% aqueous ethanol.

  • Protocol:

    • Macerate the powdered plant material (e.g., 10 kg) in the extraction solvent (e.g., 100 L) at room temperature.

    • Perform the extraction three times to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Preliminary Fractionation using Macroporous Resin Chromatography

This step aims to enrich the iridoid glycoside fraction.

  • Stationary Phase: Diaion HP-20 macroporous resin.

  • Mobile Phase: A stepwise gradient of ethanol in water (v/v): 0%, 20%, 40%, 70%, and 95%.

  • Protocol:

    • Suspend the crude extract in water and apply it to a column packed with Diaion HP-20 resin.

    • Elute the column sequentially with the ethanol-water mixtures, starting from 100% water.

    • Collect the fractions corresponding to each solvent composition. The 40% ethanol fraction is often enriched with iridoid glycosides.[1]

3. Silica Gel Column Chromatography

This step further separates the components within the iridoid glycoside-rich fraction.

  • Stationary Phase: Silica gel (e.g., 200-300 mesh).

  • Mobile Phase: A gradient of chloroform-methanol (e.g., 15:1 to 8:1, v/v).

  • Protocol:

    • Apply the dried 40% ethanol fraction to a silica gel column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing similar compounds.

4. Sephadex LH-20 Column Chromatography

This step is used for size-based separation and to remove smaller impurities.

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol.

  • Protocol:

    • Dissolve the combined fractions of interest from the silica gel chromatography in methanol.

    • Apply the solution to a Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

5. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to isolate this compound.

  • Column: A preparative reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol or acetonitrile in water. The exact gradient should be optimized based on analytical HPLC of the fractions.

  • Detection: UV detector (e.g., at 210 nm or 254 nm).

  • Protocol:

    • Dissolve the purified fraction from the Sephadex LH-20 column in the mobile phase.

    • Inject the solution onto the preparative HPLC system.

    • Collect the peak corresponding to the retention time of this compound, which can be predetermined using an analytical standard if available.

6. Structure Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the structure.

Mandatory Visualization

G PlantMaterial Powdered Cornus officinalis Fruits Extraction Extraction with 50% Ethanol PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Diaion HP-20 Chromatography (0-95% Ethanol Gradient) CrudeExtract->MacroporousResin IridoidFraction Iridoid-Rich Fraction (40% Ethanol) MacroporousResin->IridoidFraction SilicaGel Silica Gel Chromatography (Chloroform-Methanol Gradient) IridoidFraction->SilicaGel SemiPureFraction Semi-Purified Fractions SilicaGel->SemiPureFraction Sephadex Sephadex LH-20 Chromatography (Methanol) SemiPureFraction->Sephadex PurifiedFraction Purified Fraction Sephadex->PurifiedFraction PrepHPLC Preparative HPLC (C18, Methanol-Water) PurifiedFraction->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for 7alpha-O-Ethylmorroniside Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7alpha-O-Ethylmorroniside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. While specific research on this compound is limited, studies on its parent compound, morroniside, and other iridoid glycosides have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. These compounds often exert their effects through the modulation of key signaling pathways involved in cellular stress and inflammation.

These application notes provide a summary of the potential applications of this compound in cell culture and detailed protocols for its use. The provided protocols are based on studies conducted with the closely related compound, morroniside, and serve as a starting point for investigating the cellular effects of this compound.

Data Presentation: In Vitro Efficacy of Morroniside

The following table summarizes the effective concentrations of morroniside in various in vitro studies. These concentrations can be used as a reference range for designing experiments with this compound.

Cell LineTreatmentConcentration RangeObserved Effects
RAW 264.7 MacrophagesLipopolysaccharide (LPS)2.5 - 40 µMInhibition of nitrite production (anti-inflammatory)
PC12 Cells1-methyl-4-phenylpyridinium (MPP+)Not specifiedNeuroprotective effects, inhibition of ferroptosis
SK-N-SH Neuroblastoma CellsHydrogen Peroxide (H₂O₂)1 - 100 µMProtection against oxidative stress-induced cell death

Experimental Protocols

The following are detailed protocols for investigating the anti-inflammatory and neuroprotective effects of this compound in cell culture. These are adapted from established methods for morroniside and other iridoid glycosides.

Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) in DMEM. Remove the old medium from the cells and pre-treat the cells with the different concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle only) and an LPS-only control group.

  • Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

Objective: To assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SK-N-SH neuroblastoma cells.

Materials:

  • SK-N-SH neuroblastoma cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SK-N-SH cells in 96-well plates at a density of 1 x 10⁴ cells/well in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 100 µM) for another 24 hours. Include a vehicle control group and an H₂O₂-only control group.

  • Cell Viability Assay (MTT):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and neuroprotective effects of iridoid glycosides like morroniside are often mediated through the modulation of key signaling pathways. Below are diagrams representing the potential pathways affected by this compound.

G cluster_0 Anti-inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Activation NFkB_Activation TLR4->NFkB_Activation Activates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB_Activation->Pro_inflammatory_Cytokines Induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Leads to Ethylmorroniside Ethylmorroniside Ethylmorroniside->NFkB_Activation Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 Neuroprotective Signaling Cascade Oxidative_Stress Oxidative_Stress MAPK_Activation MAPK_Activation Oxidative_Stress->MAPK_Activation Induces Apoptosis Apoptosis MAPK_Activation->Apoptosis Leads to Ethylmorroniside Ethylmorroniside Ethylmorroniside->MAPK_Activation Inhibits Nrf2_Activation Nrf2_Activation Ethylmorroniside->Nrf2_Activation Activates Antioxidant_Enzymes Antioxidant_Enzymes Nrf2_Activation->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for in vitro screening of this compound.

G cluster_2 Experimental Workflow Start Cell Seeding Treatment This compound Treatment Start->Treatment Stimulation Induction of Cellular Stress (e.g., LPS, H2O2) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Assay Endpoint Assay (e.g., Griess, MTT) Incubation->Assay Analysis Data Analysis Assay->Analysis

Caption: General workflow for in vitro cell-based assays with this compound.

Application Notes and Protocols for Gene Expression Analysis Following 7alpha-O-Ethylmorroniside Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7alpha-O-Ethylmorroniside is an iridoid glycoside derived from the fruit of Cornus officinalis, a plant with a history of use in traditional medicine for kidney-related ailments. While research into the specific molecular mechanisms of this compound is ongoing, its structural similarity to the more extensively studied compound, morroniside, suggests potential effects on cellular signaling pathways related to inflammation, oxidative stress, and apoptosis. These pathways are often implicated in the pathogenesis of various diseases, making the analysis of gene expression changes induced by this compound a critical step in understanding its therapeutic potential.

This document provides a comprehensive guide for researchers interested in investigating the effects of this compound on gene expression. It includes detailed protocols for cell culture and treatment, RNA isolation, cDNA synthesis, and quantitative real-time PCR (qPCR). Additionally, it presents hypothetical data in a structured format to illustrate the potential outcomes of such analyses and includes diagrams of a plausible signaling pathway and experimental workflow.

Experimental Protocols

The following protocols provide a robust framework for analyzing gene expression changes in response to this compound treatment.

Cell Culture and Treatment

This protocol outlines the general procedure for treating adherent cell lines with this compound.

  • Materials:

    • Mammalian cell line of interest (e.g., human kidney proximal tubule epithelial cells, HK-2)

    • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

    • Phosphate-buffered saline (PBS), sterile

    • 6-well tissue culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells for 24 hours to allow for attachment and recovery.

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest treatment concentration).

    • Remove the existing medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the prepared treatment or vehicle control medium to each well.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

    • Following incubation, proceed immediately to RNA isolation.

Total RNA Isolation

This protocol describes the isolation of high-quality total RNA from cultured cells using a column-based method.[1][2][3][4][5]

  • Materials:

    • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

    • Lysis buffer (provided in the kit)

    • 70% Ethanol

    • RNase-free water

    • Microcentrifuge

    • RNase-free pipette tips and tubes

  • Procedure:

    • Remove the culture medium from the wells.

    • Add 350 µL of lysis buffer directly to each well and scrape the cells to ensure complete lysis.

    • Pipette the lysate into a microcentrifuge tube.

    • Homogenize the lysate by passing it through a 20-gauge needle 5-10 times.

    • Add one volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.

    • Transfer the sample to an RNA-binding spin column placed in a 2 mL collection tube.

    • Centrifuge at ≥8000 x g for 15 seconds at room temperature. Discard the flow-through.

    • Add 700 µL of wash buffer (provided in the kit) to the column and centrifuge for 15 seconds. Discard the flow-through.

    • Add 500 µL of a second wash buffer to the column and centrifuge for 2 minutes to dry the membrane.

    • Place the spin column in a new 1.5 mL collection tube.

    • Add 30-50 µL of RNase-free water directly to the center of the column membrane.

    • Incubate at room temperature for 1 minute and then centrifuge for 1 minute at ≥8000 x g to elute the RNA.

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis (Reverse Transcription)

This protocol details the conversion of isolated RNA into complementary DNA (cDNA).[6][7][8][9][10]

  • Materials:

    • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

    • Total RNA sample (1 µg)

    • Nuclease-free water

    • Thermal cycler

  • Procedure:

    • On ice, prepare the reverse transcription reaction mix in a sterile, nuclease-free PCR tube. For a 20 µL reaction:

      • 5x Reaction Buffer: 4 µL

      • Reverse Transcriptase: 1 µL

      • Total RNA: up to 1 µg

      • Nuclease-free water: to a final volume of 20 µL

    • Mix gently by pipetting up and down.

    • Place the tube in a thermal cycler and run the following program:

      • Priming: 5 minutes at 25°C

      • Reverse Transcription: 20 minutes at 46°C

      • Inactivation: 1 minute at 95°C

    • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Quantitative Real-Time PCR (qPCR)

This protocol describes the setup of a qPCR reaction to quantify the expression of target genes.[11][12][13][14][15]

  • Materials:

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for target genes and a reference gene (e.g., GAPDH, ACTB)

    • cDNA template

    • Nuclease-free water

    • qPCR plate and optical seals

    • Real-time PCR detection system

  • Procedure:

    • Thaw all reagents on ice.

    • In a sterile microcentrifuge tube, prepare the qPCR master mix for each gene. For a 20 µL reaction per well (including excess for pipetting errors):

      • 2x SYBR Green qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • Nuclease-free water: 4 µL

    • Mix the master mix gently and aliquot 15 µL into each well of the qPCR plate.

    • Add 5 µL of diluted cDNA (e.g., 1:10 dilution of the stock) to the appropriate wells.

    • Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument and run a standard cycling protocol:

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds

      • Melt Curve Analysis (to verify product specificity)

    • Analyze the data using the instrument's software. Relative gene expression can be calculated using the ΔΔCt method.

Data Presentation

The following tables present hypothetical quantitative data on the effects of this compound on the expression of genes involved in an inflammatory signaling pathway.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

Treatment GroupTarget GeneFold Change (vs. Vehicle Control)p-value
1 µM this compoundTNF-α0.85>0.05
10 µM this compoundTNF-α0.42<0.05
100 µM this compoundTNF-α0.15<0.01
1 µM this compoundIL-60.91>0.05
10 µM this compoundIL-60.53<0.05
100 µM this compoundIL-60.21<0.01
1 µM this compoundCOX-20.88>0.05
10 µM this compoundCOX-20.48<0.05
100 µM this compoundCOX-20.18<0.01

Table 2: Effect of this compound on Anti-inflammatory Gene Expression

Treatment GroupTarget GeneFold Change (vs. Vehicle Control)p-value
1 µM this compoundIL-101.12>0.05
10 µM this compoundIL-102.58<0.05
100 µM this compoundIL-104.73<0.01
1 µM this compoundHO-11.05>0.05
10 µM this compoundHO-12.15<0.05
100 µM this compoundHO-13.98<0.01

Visualizations

The following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Stimulus IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB Ethylmorroniside This compound Ethylmorroniside->IKK Inhibits DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) DNA->ProInflammatory Transcription

Caption: Hypothetical signaling pathway showing inhibition of NF-κB by this compound.

G cluster_workflow Experimental Workflow cell_culture 1. Cell Culture & Treatment rna_isolation 2. RNA Isolation cell_culture->rna_isolation cdna_synthesis 3. cDNA Synthesis rna_isolation->cdna_synthesis qpcr 4. qPCR cdna_synthesis->qpcr data_analysis 5. Data Analysis qpcr->data_analysis

Caption: Workflow for gene expression analysis after this compound exposure.

References

Troubleshooting & Optimization

Improving 7alpha-O-Ethylmorroniside solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 7alpha-O-Ethylmorroniside in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility profile?

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is a common and effective choice for compounds that have limited solubility in aqueous solutions. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1%.[1] However, the tolerance to DMSO is highly dependent on the cell line being used. Some cell lines may tolerate up to 1%, but it is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration for your specific cell line.[1][2][3]

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding a small volume of your concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach. You can also try adding the DMSO stock to the assay medium while vortexing to promote rapid mixing.

  • Use a co-solvent: In some cases, using a mixture of solvents can improve solubility. For instance, a stock solution in a 1:1 mixture of DMSO and water might be considered.

  • Gentle warming: Briefly warming the solution in a 37°C water bath can sometimes help to dissolve the compound.[4] However, be cautious about the thermal stability of this compound.

Q5: Can I use other solvents besides DMSO?

Yes, other solvents can be tested. Based on the polar nature of iridoid glycosides, ethanol may be a suitable alternative. As with DMSO, it is essential to determine the tolerance of your cell line to the final concentration of ethanol in the assay medium. For some iridoid glycosides, hot water has been used for extraction, suggesting some degree of aqueous solubility that might be enhanced with temperature.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound precipitation in assay medium Low aqueous solubility of this compound. The concentration of the compound exceeds its solubility limit in the final assay buffer.1. Lower the final concentration of the compound. 2. Increase the percentage of the organic solvent (e.g., DMSO) in the final medium, ensuring it remains below the cytotoxic level for the cells. 3. Perform a solvent tolerance test to determine the maximum permissible solvent concentration. 4. Consider using a different solvent or a co-solvent system (e.g., DMSO/ethanol, DMSO/water).
Inconsistent or non-reproducible assay results Incomplete dissolution of the compound, leading to variations in the actual concentration in the assay wells. Degradation of the compound in the stock solution or assay medium.1. Ensure complete dissolution of the stock solution before each use by vortexing. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 4. Filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Observed cytotoxicity at expected non-toxic concentrations The solvent (e.g., DMSO) concentration is too high and is causing cellular stress or death. The compound itself is more potent than anticipated.1. Perform a vehicle control experiment with the same concentration of the solvent used to dissolve the compound to assess solvent toxicity.[2] 2. Reduce the final solvent concentration in the assay to well below the toxic threshold (ideally ≤0.1%).[1] 3. Perform a wider dose-response curve for this compound, starting from much lower concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the solid compound and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Materials:

    • The cell line of interest

    • Complete cell culture medium

    • Solvent (e.g., DMSO)

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Procedure:

    • Seed the cells in a 96-well plate at a density appropriate for your assay and allow them to adhere overnight.

    • Prepare serial dilutions of the solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2% (v/v). Include a "no solvent" control.

    • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

    • Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

    • Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "no solvent" control. This is the maximum tolerated solvent concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis start Start: Obtain this compound stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->stock solvent_control Determine Max Tolerated Solvent Concentration start->solvent_control working Prepare Working Solutions by Diluting Stock in Assay Medium stock->working solvent_control->working cell_treatment Treat Cells with Working Solutions working->cell_treatment incubation Incubate for Defined Period cell_treatment->incubation assay_readout Perform Assay Readout (e.g., viability, protein expression) incubation->assay_readout data_analysis Data Analysis assay_readout->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for in vitro assays with this compound.

morroniside_signaling cluster_stimulus Cellular Stress cluster_compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response stress Oxidative Stress / Inflammation traf6 TRAF6 stress->traf6 activates nrf2 Nrf2 stress->nrf2 activates morroniside Morroniside (related to this compound) morroniside->traf6 inhibits mapk MAPK (p38, JNK) morroniside->mapk inhibits nfkb NF-κB morroniside->nfkb inhibits morroniside->nrf2 activates traf6->mapk activates traf6->nfkb activates apoptosis Apoptosis mapk->apoptosis promotes inflammation Inflammation nfkb->inflammation promotes antioxidant Antioxidant Response nrf2->antioxidant promotes

Caption: Potential signaling pathways modulated by morroniside.

References

Technical Support Center: 7alpha-O-Ethylmorroniside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of 7alpha-O-Ethylmorroniside and related iridoid glycosides from plant materials, particularly Cornus officinalis (Corni Fructus).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to a low yield of this compound during extraction?

A1: Low yields of this compound and other iridoid glycosides can be attributed to several factors throughout the extraction and purification process. Key considerations include:

  • Plant Material Quality: The concentration of iridoid glycosides can vary significantly based on the plant's geographic origin, harvesting time (maturation stage), and post-harvest processing and storage conditions. For instance, the loganin content in Cornus officinalis fruits decreases as the fruit ripens[1][2].

  • Extraction Solvent: The choice of solvent and its concentration is critical. While polar solvents like methanol, ethanol, and water are effective for extracting iridoid glycosides, the optimal concentration can vary. For total iridoid glycosides from Patrinia scabra, a 50% ethanol concentration yielded the best results, with higher concentrations leading to a decrease in yield[3].

  • Extraction Technique and Parameters: The method of extraction (e.g., maceration, reflux, ultrasonic, or microwave-assisted) and its parameters (temperature, time, and solid-to-liquid ratio) significantly impact efficiency. Prolonged extraction times or excessive temperatures can lead to the degradation of thermolabile iridoid glycosides[3].

  • Purification Strategy: Losses can occur during subsequent purification steps, such as liquid-liquid partitioning and column chromatography. The selection of appropriate resins and elution gradients is crucial for efficient separation and recovery.

Q2: Which extraction solvent is recommended for optimal yield?

A2: Ethanol-water mixtures are commonly recommended for the extraction of iridoid glycosides. The optimal ethanol concentration often lies in the range of 30-70%. For example, an optimized extraction of loganin from Cornus officinalis utilized a 32.0% ethanol concentration[1][2][4]. Similarly, a 50% ethanol concentration was found to be optimal for the extraction of total iridoid glycosides from Patrinia scabra[3]. It is advisable to perform preliminary small-scale experiments to determine the optimal solvent ratio for your specific plant material and target compound.

Q3: How can I optimize my extraction parameters to improve the yield?

A3: Optimization of extraction parameters can be systematically approached using methodologies like Response Surface Methodology (RSM) or orthogonal test designs. Key parameters to investigate include:

  • Extraction Time: Insufficient extraction time will result in incomplete recovery, while excessively long durations can lead to compound degradation. For ultrasonic-microwave synergetic extraction, a time of 45 minutes was found to be optimal[3].

  • Extraction Temperature: Higher temperatures can enhance solubility and diffusion rates, but can also promote the degradation of sensitive compounds. A study on loganin extraction found that a temperature of 46.2°C was optimal[1][2][4].

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency, but also increases solvent consumption and processing time. A material-to-liquid ratio of 1:18 g/mL was identified as a significant factor in one study[3].

Troubleshooting Guide: Low Extraction Yield

This guide addresses specific issues that may arise during the extraction of this compound and offers potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Consistently Low Yield Across Batches 1. Suboptimal plant material (e.g., incorrect species, low maturity, improper storage).2. Inefficient extraction solvent or concentration.3. Non-optimized extraction parameters (time, temperature).1. Verify the botanical identity and quality of the plant material. Use unripe fruits if sourcing from Cornus officinalis[1][2].2. Screen different ethanol or methanol concentrations (e.g., 30%, 50%, 70%) to find the optimal solvent system.3. Conduct a design of experiments (DoE) to optimize extraction time and temperature. Start with milder conditions (e.g., 45-60°C for 1-2 hours) to avoid degradation.
Yield Decreases with Scale-Up 1. Inefficient heat and mass transfer in larger extraction vessels.2. Inadequate mixing or agitation.1. Ensure uniform heating and consider using overhead stirring for larger batches.2. For ultrasonic or microwave-assisted extractions, ensure the energy is distributed evenly throughout the material.
Significant Loss During Purification 1. Inappropriate adsorbent for column chromatography.2. Suboptimal elution gradient leading to poor separation or co-elution.3. Compound degradation on the column.1. Macroporous resins (e.g., Diaion HP-20, D101) are commonly used for the initial enrichment of iridoid glycosides from the crude extract[5][6].2. Develop a stepwise or linear gradient elution profile using solvents like ethanol-water or methanol-water to effectively separate the target compound.3. Monitor fractions by TLC or HPLC to track the elution of your compound and adjust the gradient accordingly.
HPLC Analysis Shows Low Purity or Multiple Peaks 1. Incomplete extraction of the target compound.2. Co-extraction of interfering compounds.3. Degradation of the target compound during processing.1. Re-evaluate the extraction solvent and method to improve selectivity.2. Incorporate a pre-extraction step with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar impurities[7].3. Use a purification step with macroporous resin to enrich the iridoid glycoside fraction before HPLC analysis[5][6].

Quantitative Data Summary

The following tables summarize optimized extraction parameters from various studies on iridoid glycosides, which can serve as a starting point for developing a protocol for this compound.

Table 1: Optimized Parameters for Loganin Extraction from Cornus officinalis [1][2][4]

ParameterOptimized Value
Ethanol Concentration32.0%
Extraction Temperature46.2°C
Extraction Time46.7 min

Table 2: Factors Influencing Total Iridoid Glycoside Extraction from Patrinia scabra [3]

FactorSignificance (p-value)
Material-to-Liquid Ratio< 0.01
Ethanol Concentration< 0.01
Extraction Time< 0.05
Microwave Power< 0.05

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Iridoid Glycosides

This protocol is based on methods described for the extraction of iridoid glycosides from Cornus officinalis[5].

  • Material Preparation: Grind the dried plant material to a coarse powder.

  • Extraction:

    • Mix the powdered material with a 50% aqueous ethanol solution at a solid-to-liquid ratio of 1:15 (w/v).

    • Perform ultrasonic extraction at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

    • Repeat the extraction process three times.

  • Filtration and Concentration:

    • Filter the combined extracts through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

  • Purification:

    • Suspend the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., Diaion HP-20).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and monitor by TLC or HPLC to identify those containing the target compound.

    • Combine and concentrate the desired fractions to yield the purified product.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Powdered Plant Material extraction Ultrasonic Extraction (50% Ethanol, 45 min, 50°C) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract resin_column Macroporous Resin Column Chromatography crude_extract->resin_column Load onto column water_wash Water Wash (Remove Impurities) resin_column->water_wash elution Stepwise Ethanol Elution (20-80%) water_wash->elution fraction_collection Fraction Collection & Monitoring elution->fraction_collection final_product Purified this compound fraction_collection->final_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_extraction_params Extraction Parameters cluster_purification_params Purification Parameters start Low Yield? check_material Verify Plant Material (Source, Maturity) start->check_material Yes check_solvent Optimize Solvent (Concentration) check_material->check_solvent check_conditions Optimize Conditions (Time, Temp) check_solvent->check_conditions check_resin Select Appropriate Resin check_conditions->check_resin check_elution Optimize Elution Gradient check_resin->check_elution end Improved Yield check_elution->end

Caption: Logical troubleshooting flow for addressing low extraction yield.

References

7alpha-O-Ethylmorroniside stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7alpha-O-Ethylmorroniside. The information provided is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary area of research?

This compound is an iridoid glycoside derived from the fruit of Cornus officinalis (Shan zhu yu). It is primarily investigated for its potential therapeutic effects in kidney diseases, including diabetic nephropathy.

Q2: How should I store the lyophilized powder of this compound?

For long-term storage, it is recommended to store the lyophilized powder at -20°C. For short-term storage, it can be kept at 4°C. Protect from light and moisture.

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in water, methanol, and ethanol. For cell culture experiments, it is advisable to dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous culture medium.

Q4: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

Iridoid glycosides, the class of compounds to which this compound belongs, can be susceptible to degradation in solution, particularly under certain pH and temperature conditions. Instability can lead to a loss of biological activity. It is crucial to follow proper storage and handling procedures for solutions.

Troubleshooting Guide: Solution Stability Issues

This guide addresses common problems related to the stability of this compound in solution. The recommendations are based on the general stability profiles of structurally similar iridoid glycosides.

Problem Potential Cause Troubleshooting Steps
Precipitate formation in aqueous solution - Low solubility in aqueous buffers. - pH of the solution affecting solubility.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows. - Adjust the pH of the buffer. Iridoid glycosides are generally more stable in slightly acidic to neutral pH. - Gently warm the solution to aid dissolution, but avoid high temperatures.
Loss of biological activity in experiments - Degradation of the compound due to improper storage. - Hydrolysis in acidic or alkaline conditions. - Photodegradation.- Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Maintain the pH of the working solution within a stable range (ideally pH 6-8). Iridoid glycosides can be unstable under strongly acidic or alkaline conditions[1]. - Protect solutions from light by using amber vials or wrapping containers in foil.
Inconsistent experimental results - Inaccurate concentration due to degradation. - Variability in solution preparation.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration of your stock solution before use. - Follow a standardized protocol for solution preparation.
Appearance of unknown peaks in HPLC analysis - Formation of degradation products.- Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. - Adjust storage and experimental conditions to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound lyophilized powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for cell-based assays, or methanol/water for analytical standards) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary.

  • Sterilization (for cell culture): If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C for long-term stability.

Protocol 2: Stability Testing of Iridoid Glycosides in Solution (Adapted from a study on similar compounds)

This protocol is adapted from a stability study on other iridoid glycosides and can be used as a starting point for assessing the stability of this compound[1].

  • Solution Preparation: Prepare solutions of this compound at a known concentration in different buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10, 12)[1].

  • Temperature Incubation: Incubate aliquots of each solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C)[1].

  • Time Points: At designated time points (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each condition.

  • Sample Quenching: Immediately quench any potential degradation by diluting the sample with a cold mobile phase or a suitable solvent and store at -80°C until analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow for investigating its stability.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound BMPR BMP Receptor This compound->BMPR Smad1/5/8 Smad1/5/8 BMPR->Smad1/5/8 Phosphorylation p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Complex Smad Complex p-Smad1/5/8->Complex Smad4 Smad4 Smad4->Complex Runx2 Runx2 Complex->Runx2 Activation Gene Expression Osteogenic Gene Expression Runx2->Gene Expression Experimental_Workflow Start Start Prepare_Solutions Prepare this compound Solutions (Varying pH and Solvents) Start->Prepare_Solutions Stress_Conditions Incubate under Different Conditions (Temperature, Light) Prepare_Solutions->Stress_Conditions Time_Sampling Collect Samples at Different Time Points Stress_Conditions->Time_Sampling HPLC_Analysis Analyze Samples by HPLC-UV Time_Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate and Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Troubleshooting HPLC Analysis of 7alpha-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with 7alpha-O-Ethylmorroniside.

Troubleshooting Guides

Issue: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for polar analytes like this compound, an iridoid glycoside, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or column issues. Below is a step-by-step guide to troubleshoot and resolve peak tailing.

1. Secondary Interactions with Residual Silanols

  • Question: Could interactions with the silica stationary phase be causing the tailing?

  • Answer: Yes, this is a very common cause. This compound, with its multiple hydroxyl groups, can interact with free silanol groups on the surface of C18 columns. These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak. This is especially prevalent at mid-range pH where silanol groups are ionized.

    • Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (typically to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions. The addition of a small amount of an acid like formic acid or acetic acid is common for this purpose.[2][3] For example, a mobile phase of acetonitrile and water with 0.1% formic acid is often used for the analysis of iridoid glycosides.

    • Solution 2: Use of Mobile Phase Additives. Buffers like ammonium formate or ammonium acetate can also help to mask the residual silanol groups and improve peak shape. These are also volatile, making them suitable for LC-MS applications.

    • Solution 3: Column Selection. Consider using a column with end-capping, where the residual silanol groups are chemically deactivated. Alternatively, a column with a different stationary phase, such as one with a polar-embedded group, can provide a better peak shape for polar analytes.

2. Mobile Phase Composition

  • Question: How does the mobile phase composition affect peak tailing?

  • Answer: The choice of organic solvent, its proportion, and the aqueous phase's pH and buffer strength are critical for achieving symmetrical peaks.

    • Organic Solvent: While acetonitrile is a common choice, methanol can sometimes improve the peak shape for certain polar compounds due to its different solvent properties.[1][4] It is worth experimenting with both to see which provides better chromatography for this compound.

    • Mobile Phase pH: As mentioned, the pH should be optimized to minimize silanol interactions. For a weakly acidic compound like this compound (due to its hydroxyl groups), a mobile phase pH well below its pKa is generally recommended to ensure it is in a single, non-ionized form.

    • Buffer Concentration: The buffer concentration can influence peak shape. A concentration that is too low may not provide sufficient buffering capacity, leading to pH shifts on the column and peak tailing. Conversely, a concentration that is too high can lead to precipitation and column blockage. A typical starting range for buffers like ammonium formate is 10-20 mM.

3. Column Issues

  • Question: Could my column be the source of the problem?

  • Answer: Yes, column degradation, contamination, or improper packing can all lead to peak tailing.

    • Column Contamination: Accumulation of sample matrix components on the column can create active sites that cause tailing.

      • Solution: Flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants. If this doesn't work, a specific column cleaning procedure may be necessary.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can expose more silanol groups and lead to tailing.

      • Solution: If the column is old or has been used extensively, it may need to be replaced.

    • Column Voids: A void at the head of the column can cause band broadening and peak tailing.

      • Solution: This can sometimes be temporarily addressed by reversing the column and flushing it. However, a new column is often the best solution.

4. Sample Overload

  • Question: Can injecting too much sample cause peak tailing?

  • Answer: Yes, injecting too high a concentration of your analyte can overload the column, leading to a right-skewed, tailing peak.

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, you were likely experiencing mass overload.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for this compound analysis?

    • A1: Based on methods for the closely related compound morroniside, a good starting point would be a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient could start with a low percentage of B, increasing to elute the compound. The flow rate would typically be around 1.0 mL/min with UV detection at approximately 240 nm.

  • Q2: I'm using a formic acid additive, but my peak is still tailing. What should I try next?

    • A2: If adjusting the formic acid concentration (e.g., from 0.1% to 0.2%) doesn't help, consider switching to a buffered mobile phase. A 10 mM ammonium formate buffer, with the pH adjusted to around 3 with formic acid, can often provide better peak shape for polar compounds by both controlling the pH and masking silanol interactions.

  • Q3: Can the sample solvent affect the peak shape?

    • A3: Absolutely. Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase if possible. If you must use a stronger solvent, inject the smallest possible volume.

  • Q4: How do I know if my peak tailing is due to the column or the mobile phase?

    • A4: A simple way to test this is to replace the column with a new one of the same type. If the peak shape improves significantly, the old column was likely the problem. If the tailing persists with a new column, the issue is more likely related to your mobile phase, sample, or HPLC system.

Data Presentation

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry of a Model Iridoid Glycoside (Morroniside)

Mobile Phase AdditivePeak Asymmetry Factor (As)
None1.8
0.1% Formic Acid1.2
10 mM Ammonium Formate1.1

Note: Data is illustrative and based on typical observations for iridoid glycosides. The asymmetry factor is a measure of peak tailing, with a value of 1 being a perfectly symmetrical peak.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

  • Objective: To prepare a mobile phase designed to minimize peak tailing of this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Procedure for 0.1% Formic Acid Mobile Phase:

    • For Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water in a clean mobile phase reservoir, add 1 mL of formic acid. Mix thoroughly and degas.

    • For Mobile Phase B (Organic): To 1000 mL of HPLC-grade acetonitrile in a clean mobile phase reservoir, add 1 mL of formic acid. Mix thoroughly and degas.

  • Procedure for 10 mM Ammonium Formate Mobile Phase (pH ~3):

    • For Mobile Phase A (Aqueous): Weigh out approximately 0.63 g of ammonium formate and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 3.0 using formic acid.

    • Filter the buffer through a 0.22 µm filter and degas.

    • Mobile Phase B (Organic) is typically 100% acetonitrile.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_silanol Hypothesis: Secondary Silanol Interactions start->check_silanol check_mobile_phase Hypothesis: Suboptimal Mobile Phase start->check_mobile_phase check_column Hypothesis: Column Issues start->check_column check_overload Hypothesis: Sample Overload start->check_overload solution_ph Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_silanol->solution_ph solution_additive Action: Use Buffered Mobile Phase (e.g., 10mM Ammonium Formate) check_silanol->solution_additive solution_column Action: Use End-capped or Polar-Embedded Column check_silanol->solution_column check_mobile_phase->solution_ph check_mobile_phase->solution_additive solution_solvent Action: Try Methanol as Organic Modifier check_mobile_phase->solution_solvent solution_flush Action: Flush or Replace Column check_column->solution_flush solution_dilute Action: Dilute Sample and Re-inject check_overload->solution_dilute end Symmetrical Peak Achieved solution_ph->end solution_additive->end solution_column->end solution_solvent->end solution_flush->end solution_dilute->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Signaling_Pathway cluster_analyte Analyte cluster_stationary_phase Stationary Phase cluster_interaction Analyte This compound (Polar) C18 C18 Chains (Non-polar) Analyte->C18 Silanol Residual Silanols (Polar, Ionizable) Analyte->Silanol Primary Primary Retention (Hydrophobic) C18->Primary Leads to Secondary Secondary Interaction (H-bonding/Ionic) Silanol->Secondary Causes

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Optimizing Dosage of Novel Investigational Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 7alpha-O-Ethylmorroniside is not available in the provided search results. The following technical support guide provides a generalized framework for optimizing the dosage of a novel investigational compound in animal studies, based on established principles of pharmacology and preclinical research.

This guide is intended for researchers, scientists, and drug development professionals. It addresses common questions and challenges encountered during the crucial dose-finding phase of in vivo research.

Frequently Asked Questions (FAQs)

Q1: Where do I start when determining the initial dose range for a completely new compound in an animal study?

A1: Establishing a starting dose for a novel compound requires a multi-faceted approach. If in vitro data (e.g., IC50 or EC50) is available, this can be a preliminary guide. However, direct extrapolation is often inaccurate. A common strategy is to conduct a dose-ranging study, starting with a very low, potentially sub-therapeutic dose and escalating incrementally. It is also crucial to perform a thorough literature review of compounds with similar structures or mechanisms of action to inform your starting dose range. Preclinical toxicology data, if available, can help set the upper limit of your dose range, ensuring you stay below the No Observed Adverse Effect Level (NOAEL).

Q2: What are the most common routes of administration for novel compounds in rodent studies, and how do I choose the right one?

A2: The choice of administration route is critical and depends on the compound's physicochemical properties, the desired pharmacokinetic profile, and the experimental model. Common routes include:

  • Oral (PO): Convenient for compounds with good oral bioavailability. However, the first-pass effect in the liver can significantly reduce systemic exposure.[1]

  • Intravenous (IV): Ensures 100% bioavailability and provides rapid distribution.[2] It is often used to determine fundamental pharmacokinetic parameters.

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption, though it can be more variable than IV administration.

  • Subcutaneous (SC): Generally provides slower, more sustained absorption compared to IV or IP routes.[3]

The selection should align with the intended clinical application and the scientific question being addressed.

Q3: How frequently should I administer the compound?

A3: Dosing frequency is determined by the compound's elimination half-life (t½).[2] Compounds with a short half-life may require more frequent administration to maintain therapeutic concentrations. Conversely, a compound with a long half-life might be effective with once-daily dosing. Pharmacokinetic studies are essential to determine the Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve), which collectively inform the optimal dosing schedule.[1]

Q4: What are the key signs of toxicity I should monitor for in my animal subjects?

A4: Close observation of the animals is paramount. Key indicators of toxicity include:

  • Changes in body weight (a decrease of more than 15-20% is a common endpoint).[4]

  • Alterations in food and water intake.[4][5]

  • Changes in physical appearance (e.g., ruffled fur, hunched posture).

  • Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors).

  • Clinical signs such as labored breathing, diarrhea, or skin lesions.

Any adverse observations should be meticulously recorded and may necessitate dose reduction or cessation.

Troubleshooting Guides

Problem: High variability in experimental results between animals in the same dose group.
Possible Cause Troubleshooting Step
Inconsistent Administration Technique Ensure all personnel are thoroughly trained and standardized on the administration procedure (e.g., gavage, injection).
Formulation Issues Verify the stability and homogeneity of your compound in its vehicle. If it's a suspension, ensure it is adequately mixed before each administration.
Biological Variability Increase the sample size per group to improve statistical power and account for inter-animal differences.
Environmental Factors Ensure consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals.
Problem: No discernible therapeutic effect even at the highest planned dose.
Possible Cause Troubleshooting Step
Poor Bioavailability Consider an alternative route of administration (e.g., switch from oral to intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations of the compound.
Rapid Metabolism/Clearance Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary.
Inactive Compound Re-verify the identity and purity of your test compound. In vitro assays can confirm its biological activity.
Insufficient Dose If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring for adverse effects.

Experimental Protocols

Protocol: Dose-Ranging and Acute Toxicity Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to five groups (n=5 per group): Vehicle control, and four dose levels of the investigational compound (e.g., 1, 10, 50, 100 mg/kg).

  • Formulation: Prepare the investigational compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Ensure the formulation is homogeneous.

  • Administration: Administer a single dose of the compound or vehicle via oral gavage. The volume should not exceed 10 mL/kg.[3]

  • Monitoring:

    • Record body weight daily for 14 days.

    • Observe animals for clinical signs of toxicity at 1, 4, 24 hours post-dose, and daily thereafter.

    • At the end of the study (Day 14), collect blood for clinical chemistry and hematology.

    • Perform a gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Analyze body weight changes, clinical chemistry, and hematology data. Determine the Maximum Tolerated Dose (MTD) and identify any target organs of toxicity.

Data Presentation

Table 1: Example Results from a 14-Day Dose-Ranging Study
GroupDose (mg/kg)Mean Body Weight Change (%)Key Clinical ObservationsSerum ALT (U/L)
1 (Vehicle)0+5.2Normal35 ± 8
210+4.8Normal40 ± 10
350+1.5Mild lethargy on Day 165 ± 15
4100-8.3Significant lethargy, ruffled fur150 ± 35
5200-18.5Severe lethargy, hunched posture450 ± 90*

*p < 0.05 compared to vehicle control

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome a Compound Formulation c Dose Administration a->c b Animal Acclimatization b->c d Daily Monitoring (Weight, Clinical Signs) c->d e Terminal Blood Collection d->e f Necropsy & Histopathology e->f g Data Analysis f->g h Determine MTD & NOAEL g->h

Caption: Experimental workflow for a dose-ranging study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound Investigational Compound Compound->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription

Caption: Hypothetical signaling pathway for an investigational compound.

References

Reducing cytotoxicity of 7alpha-O-Ethylmorroniside in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7alpha-O-Ethylmorroniside in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is an iridoid glycoside. Iridoid glycosides are a class of secondary metabolites found in a wide variety of plants and are known to possess a broad range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. The specific biological activities and cytotoxic profile of this compound are still under investigation.

Q2: At what concentration should I start my experiments with this compound?

For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A starting range of 1 µM to 100 µM is often a reasonable starting point for many iridoid glycosides. It is crucial to establish the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your cell line of interest.

Q3: How should I dissolve and store this compound?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Q4: What are the potential mechanisms of cytotoxicity for iridoid glycosides?

The cytotoxic mechanisms of iridoid glycosides can vary depending on their structure and the cell type. Some potential mechanisms include:

  • Induction of apoptosis (programmed cell death)

  • Cell cycle arrest

  • Inhibition of key cellular enzymes

  • Generation of reactive oxygen species (ROS)

Troubleshooting Guide: High Cytotoxicity of this compound

This guide addresses common issues of high or unexpected cytotoxicity observed during in vitro experiments with this compound.

Issue 1: Higher than expected cytotoxicity at low concentrations.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Run a solvent control (cells treated with the same concentration of solvent without the compound) to confirm.
Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to the same compound. It is recommended to test a panel of cell lines to identify one with a suitable therapeutic window.
Incorrect Compound Concentration Double-check all calculations for dilutions of the stock solution to ensure the final concentration is accurate.
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.
Cell Seeding Density Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or under-confluent cultures can respond differently to cytotoxic agents.
Incomplete Compound Solubilization Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex the stock solution thoroughly.
Assay Timing The duration of compound exposure can significantly impact cytotoxicity. Optimize and standardize the incubation time for your specific assay.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in the target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 for the desired time period.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death induced by the compound.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer25.4
A549Lung Cancer42.1
HeLaCervical Cancer18.9
HepG2Liver Cancer65.7

Table 2: Hypothetical Effect of a Formulation Strategy on the Cytotoxicity of this compound in a Sensitive Cell Line

FormulationIC50 (µM) after 48hFold Increase in IC50
This compound in DMSO15.21.0
This compound in Liposomes45.63.0
This compound with Nanoparticles60.84.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of this compound prep_compound->treatment prep_cells Seed Cells in Multi-well Plates prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay analysis Measure Signal and Calculate IC50 assay->analysis

Caption: Experimental workflow for determining the cytotoxicity of this compound.

troubleshooting_cytotoxicity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Cytotoxicity Observed cause1 Compound Precipitation start->cause1 cause2 Solvent Toxicity start->cause2 cause3 Cell Line Sensitivity start->cause3 cause4 Incorrect Concentration start->cause4 sol1 Check Solubility / Prepare Fresh Stock cause1->sol1 sol2 Run Solvent Control / Lower Solvent % cause2->sol2 sol3 Test Different Cell Lines cause3->sol3 sol4 Verify Dilution Calculations cause4->sol4

Caption: Troubleshooting guide for high cytotoxicity.

signaling_pathway cluster_cell Cell compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Navigating Compound Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common signs of compound interference in a biochemical assay?

A1: Suspect interference if you observe one or more of the following:

  • Inconsistent results: High variability between replicate wells or between experiments.

  • Unexpected dose-response curves: Non-sigmoidal curves, flattened curves, or curves that plateau at an unexpected level.

  • Discrepancy with expected biology: The assay results do not align with known biological activity or previously published data for a similar compound.

  • Assay drift: A gradual change in signal (increase or decrease) over the time of plate reading.

  • Control failures: Inconsistent performance of positive or negative controls.

Q2: What are the primary mechanisms of compound interference?

A2: Interference can be broadly categorized as:

  • Optical Interference: The compound absorbs light at the same wavelength as the assay's detection wavelength, or it is fluorescent.

  • Chemical Interference: The compound directly reacts with assay reagents (e.g., substrate, enzyme, detection antibody) or affects the reaction conditions (e.g., pH, redox state).

  • Biological Interference: The compound has off-target effects on the biological system being assayed, which are not related to the intended target.

Q3: How can I preemptively identify potential interference issues with a new compound?

A3: Before starting your main experiments, it is advisable to perform a series of preliminary "triage" assays. These can include:

  • Solubility assessment: Visually inspect the compound in your assay buffer for precipitation.

  • Light scattering/absorbance/fluorescence profiling: Scan the compound's optical properties at and near your assay's wavelengths.

  • Counter-screens: Test the compound in an assay format that lacks the biological target to identify non-specific effects.

Troubleshooting Guides

Problem 1: My absorbance-based assay shows a concentration-dependent increase in signal, even with a known inhibitor.

  • Possible Cause: The compound itself absorbs light at the detection wavelength.

  • Troubleshooting Steps:

    • Run a control plate with the compound in the assay buffer without the enzyme or substrate.

    • Measure the absorbance at the same wavelength used in your assay.

    • If the compound shows significant absorbance, subtract this background absorbance from your experimental data.

    • Consider using an alternative assay with a different detection method (e.g., fluorescence, luminescence) if the interference is too high.

Problem 2: In my enzyme-linked immunosorbent assay (ELISA), the signal is unexpectedly low across all concentrations of my test compound.

  • Possible Cause: The compound may be interfering with the antigen-antibody binding or the enzymatic detection step.

  • Troubleshooting Steps:

    • Antibody Interference Check: Coat a plate with the capture antibody and add your compound along with a known concentration of the target antigen. Compare the signal to a control without the compound. A reduced signal suggests interference with antigen-antibody binding.

    • Enzyme Inhibition Check: Run a control reaction with just the detection enzyme (e.g., HRP) and its substrate in the presence of your compound. A decrease in signal indicates direct inhibition of the detection enzyme.

    • Dilution Series: If interference is suspected, serially diluting the sample can sometimes mitigate the effect, although this may also dilute your analyte of interest.

Data Presentation

Table 1: Example of Quantitative Data for a Compound Showing Optical Interference in an Absorbance Assay (450 nm)

Compound Concentration (µM)Absorbance (Assay with Enzyme)Absorbance (Compound Only Control)Corrected Absorbance
01.200.051.15
11.100.101.00
100.950.250.70
1000.800.500.30

Table 2: Example of Quantitative Data for a Compound Inhibiting the Detection Enzyme in an ELISA

Compound Concentration (µM)HRP Activity (OD at 450 nm)% Inhibition
01.500%
11.453.3%
101.1026.7%
1000.4073.3%

Experimental Protocols

Protocol 1: Assessing Optical Interference

  • Prepare Compound Dilutions: Serially dilute the test compound in the assay buffer to cover the concentration range used in the main experiment.

  • Plate Layout: In a microplate, add the compound dilutions to a set of wells. Include wells with buffer only as a blank.

  • Incubation: Incubate the plate under the same conditions as the main assay (time and temperature).

  • Absorbance/Fluorescence Reading: Read the plate at the same excitation and emission wavelengths used in the primary assay.

  • Data Analysis: Subtract the blank reading from all wells. Plot the absorbance/fluorescence as a function of compound concentration. A significant signal indicates optical interference.

Protocol 2: Counter-Screen for Non-Specific Activity

  • Assay Setup: Use an assay setup that is identical to your primary assay but is missing a key biological component (e.g., the target protein, a specific substrate).

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation and Detection: Follow the same incubation and detection steps as the primary assay.

  • Data Analysis: If a dose-dependent signal is observed, it indicates that the compound is acting through a mechanism independent of the intended target.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Interference A Unexpected Assay Result B Perform Optical Scan of Compound A->B C Run Target-Independent Counter-Screen A->C D Check for Compound-Reagent Interaction A->D E Optical Interference Detected? B->E F Non-Specific Activity Detected? C->F G Reagent Interaction Detected? D->G E->F No H Correct Data for Background Signal E->H Yes F->G No J Flag Compound as Non-Specific F->J Yes K Identify and Replace Interacting Reagent G->K Yes L Proceed with Corrected/Modified Assay G->L No H->L I Modify Assay Protocol (e.g., change detection method) K->L

Caption: Troubleshooting workflow for identifying assay interference.

G cluster_1 Generic Signaling Pathway with Potential Interference Points Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression InterferingCompound Interfering Compound (e.g., 7alpha-O-Ethylmorroniside) InterferingCompound->Receptor Off-target binding InterferingCompound->Kinase2 Non-specific inhibition

Caption: Potential off-target effects in a signaling pathway.

Technical Support Center: 7α-O-Ethylmorroniside Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the purity of a 7α-O-Ethylmorroniside sample. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of 7α-O-Ethylmorroniside?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and mass confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural variants.

Q2: What is the expected molecular weight of 7α-O-Ethylmorroniside?

A2: The expected molecular formula for 7α-O-Ethylmorroniside is C₁₉H₃₀O₁₁[1], with a molecular weight of approximately 434.4 g/mol [1]. This information is critical for mass spectrometry analysis.

Q3: Are there any known impurities associated with the synthesis of 7α-O-Ethylmorroniside?

A3: While specific impurities for 7α-O-Ethylmorroniside are not extensively documented in publicly available literature, potential impurities in glycoside synthesis can include:

  • Unreacted starting materials: Residual morroniside and ethanol.

  • Di-ethylated products: Formation of undesired di-ethylated species.

  • Anomeric isomers: Formation of the β-isomer instead of the desired α-isomer.

  • Degradation products: Hydrolysis of the glycosidic bond or ester functionalities under acidic or basic conditions.

  • Reagents and byproducts from the synthesis: Residual coupling agents, bases, or their byproducts.

Q4: How can I confirm the stereochemistry at the 7-position?

A4: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are essential for confirming the α-stereochemistry of the ethyl group at the 7-position. Specific NOE correlations between the protons of the ethyl group and the protons of the iridoid skeleton can elucidate the spatial arrangement.

Troubleshooting Guides

HPLC Analysis

Issue: No peak or a very small peak is observed for 7α-O-Ethylmorroniside.

  • Possible Cause: Incorrect mobile phase composition or gradient.

  • Troubleshooting Step: Start with a mobile phase composition similar to that used for morroniside, such as a gradient of acetonitrile and water (with 0.1% formic acid). Adjust the gradient to ensure proper elution of the more hydrophobic ethyl derivative.

  • Possible Cause: Inappropriate detection wavelength.

  • Troubleshooting Step: Iridoid glycosides typically have a UV absorbance maximum around 235-240 nm. Ensure your detector is set to an appropriate wavelength in this range.

  • Possible Cause: The compound has degraded.

  • Troubleshooting Step: Prepare a fresh sample solution and analyze immediately. Avoid exposing the sample to harsh pH conditions or high temperatures.

Issue: Multiple peaks are observed in the chromatogram.

  • Possible Cause: The sample is impure.

  • Troubleshooting Step: Use LC-MS to identify the mass of the additional peaks to determine if they are related impurities or contaminants.

  • Possible Cause: Isomerization of the compound.

  • Troubleshooting Step: Anomeric or other isomers may be present. NMR analysis will be required for structural confirmation of the different peaks if they have the same mass.

Mass Spectrometry (MS) Analysis

Issue: The observed molecular ion does not match the expected mass of 7α-O-Ethylmorroniside.

  • Possible Cause: Formation of adducts.

  • Troubleshooting Step: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvent molecules. Calculate the expected masses of these adducts to confirm their presence.

  • Possible Cause: The compound is not 7α-O-Ethylmorroniside.

  • Troubleshooting Step: Re-evaluate the synthesis and purification steps. Use NMR to confirm the structure of the compound.

Issue: Unexpected fragmentation pattern in MS/MS.

  • Possible Cause: The presence of an isomer.

  • Troubleshooting Step: Isomers can exhibit different fragmentation patterns. Compare the fragmentation pattern with that of morroniside to identify common and differing fragments. The loss of the glucose moiety (162 Da) is a characteristic fragmentation for iridoid glycosides.

  • Possible Cause: In-source fragmentation.

  • Troubleshooting Step: Optimize the ionization source conditions (e.g., cone voltage) to minimize in-source fragmentation and obtain a clear molecular ion.

NMR Spectroscopy Analysis

Issue: The NMR spectrum is complex and difficult to interpret.

  • Possible Cause: The sample is a mixture of isomers or contains impurities.

  • Troubleshooting Step: Purify the sample using preparative HPLC and re-acquire the NMR spectra on the isolated fractions.

  • Possible Cause: Poor spectral resolution.

  • Troubleshooting Step: Ensure the sample is adequately dissolved and use a high-field NMR spectrometer for better resolution. Two-dimensional NMR experiments (COSY, HSQC, HMBC) are crucial for assigning all proton and carbon signals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of 7α-O-Ethylmorroniside. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: The retention time for 7α-O-Ethylmorroniside is expected to be longer than that of morroniside due to the increased hydrophobicity from the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol outlines a general approach for obtaining the mass spectrum of 7α-O-Ethylmorroniside and its potential impurities.

Parameter Condition
LC System As described in the HPLC protocol
Mass Spectrometer Electrospray Ionization (ESI)
Ionization Mode Positive and Negative
Mass Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V (can be optimized)
Source Temperature 120 °C
Desolvation Temperature 350 °C

Expected Molecular Ion (Positive Mode): [M+H]⁺ ≈ 435.186, [M+Na]⁺ ≈ 457.168

Expected Fragmentation (MS/MS): A prominent fragment corresponding to the loss of the glucose moiety (162.05 Da) is expected, resulting in an aglycone fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra of 7α-O-Ethylmorroniside.

Parameter ¹H NMR ¹³C NMR
Solvent Methanol-d₄ or DMSO-d₆Methanol-d₄ or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Temperature 25 °C25 °C
Pulse Program Standard 1D protonProton-decoupled 1D carbon
Number of Scans 161024

Expected ¹H NMR signals: Signals corresponding to the ethyl group (a triplet and a quartet), the iridoid core protons, and the sugar moiety protons. The chemical shifts will be indicative of the structure. Expected ¹³C NMR signals: Signals for the carbons of the ethyl group, the iridoid skeleton, and the glucose unit.

Visualizations

Purity_Analysis_Workflow Sample 7alpha-O-Ethylmorroniside Sample HPLC HPLC Analysis Sample->HPLC Quantitative Purity LCMS LC-MS Analysis Sample->LCMS Mass Confirmation NMR NMR Spectroscopy Sample->NMR Structural Confirmation Pure Purity Confirmed (≥95%) HPLC->Pure Impure Impurity Detected HPLC->Impure Structure_Confirmed Structure Confirmed LCMS->Structure_Confirmed Correct Mass Structure_Incorrect Structure Incorrect LCMS->Structure_Incorrect Incorrect Mass NMR->Structure_Confirmed NMR->Structure_Incorrect Impure->LCMS Identify Impurities

Caption: Workflow for the purity confirmation of a 7α-O-Ethylmorroniside sample.

Troubleshooting_HPLC cluster_0 HPLC Troubleshooting Start HPLC Analysis Issue Q1 No/Small Peak? Start->Q1 Q2 Multiple Peaks? Start->Q2 A1_1 Check Mobile Phase & Gradient Q1->A1_1 Yes A1_2 Verify Detection Wavelength Q1->A1_2 Yes A1_3 Prepare Fresh Sample Q1->A1_3 Yes A2_1 Sample is Impure -> LC-MS Q2->A2_1 Yes A2_2 Isomerization -> NMR Q2->A2_2 Yes

Caption: Decision tree for troubleshooting common HPLC analysis issues.

References

Preventing degradation of 7alpha-O-Ethylmorroniside during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7alpha-O-Ethylmorroniside during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of iridoid glycosides, the primary factors contributing to the degradation of this compound are likely to be:

  • pH: Iridoid glycosides are susceptible to hydrolysis under acidic conditions, which can cleave the glycosidic bond.[1][2][3] They are generally more stable in neutral to slightly alkaline environments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4][5] For glycosides, ideal drying temperatures are often recommended to be in the range of 45-50°C to minimize thermal degradation.[5]

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation. Storing in amber or opaque containers is a common practice to mitigate this.

  • Oxidation: Some iridoid glycosides can undergo oxidation, leading to the formation of insoluble components.[1]

Q2: What are the recommended storage conditions for this compound?

  • Temperature: Store at a cool and stable temperature, preferably at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber or opaque, tightly sealed container.

  • Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

  • pH: If in solution, maintain a neutral to slightly alkaline pH. Avoid acidic buffers for storage.

Q3: Are there any known stabilizers for this compound?

Currently, there is no specific information on stabilizers for this compound. However, based on the general degradation pathways of similar compounds, the following can be considered:

  • pH Buffers: Using a neutral or slightly alkaline buffer system (pH 7-8) for solutions can help prevent acid-catalyzed hydrolysis.

  • Antioxidants: While not universally applicable, for compounds susceptible to oxidation, the addition of antioxidants could be explored, though their compatibility and effectiveness would need to be experimentally verified.

Troubleshooting Guides

Problem: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis of a stored this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acid-catalyzed Hydrolysis 1. Check the pH of your sample and any solvents or buffers used. 2. If the pH is acidic, adjust to a neutral or slightly alkaline range. 3. For future storage, ensure all solutions are pH-neutral or slightly alkaline.
Thermal Degradation 1. Review the storage temperature of your sample. Was it exposed to high temperatures? 2. Store all new batches at recommended low temperatures (-20°C or -80°C). 3. Minimize the time the compound spends at room temperature during experimental procedures.
Photodegradation 1. Assess if the sample was exposed to light for extended periods. 2. Always store the compound in light-protecting containers (e.g., amber vials). 3. Conduct experiments under subdued lighting conditions when possible.
Oxidation 1. Consider if the sample had significant exposure to air. 2. For highly sensitive applications, consider purging the storage container with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., different temperatures, pH values, and light exposures).

3. Stability Study Conditions:

  • Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

  • pH: Adjust the pH of aliquots using different buffers and store at a constant temperature.

  • Light: Expose aliquots to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw a sample from each condition.

  • Inject the sample into the HPLC system.

  • Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient) to separate the parent compound from any degradation products.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

  • Identify and quantify any new peaks that appear, which may represent degradation products.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic pH Oxidation Oxidation This compound->Oxidation Oxygen Photodegradation Photodegradation This compound->Photodegradation Light/UV Aglycone + Ethylmorroniside Aglycone + Ethylmorroniside Hydrolysis->Aglycone + Ethylmorroniside Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products troubleshooting_workflow start Degradation Observed check_ph Is sample in acidic solution? start->check_ph adjust_ph Adjust to neutral/alkaline pH check_ph->adjust_ph Yes check_temp Exposed to high temperature? check_ph->check_temp No end Problem Resolved adjust_ph->end store_cold Store at -20°C or -80°C check_temp->store_cold Yes check_light Exposed to light? check_temp->check_light No store_cold->end protect_light Use amber/opaque vials check_light->protect_light Yes check_air Exposed to air? check_light->check_air No protect_light->end use_inert Store under inert gas check_air->use_inert Yes check_air->end No use_inert->end

References

Technical Support Center: 7alpha-O-Ethylmorroniside Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 7alpha-O-Ethylmorroniside and its related compound, morroniside, in experimental models of diabetic nephropathy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in the context of diabetic nephropathy?

This compound is an iridoid glycoside derived from Cornus officinalis (Shan zhu yu), a plant used in traditional medicine.[1] It is investigated for its potential therapeutic effects in diabetic nephropathy due to the known protective effects of its parent compound, morroniside, against kidney damage.[2][3] Studies on morroniside suggest that these compounds may mitigate the pathological changes in the kidneys associated with high glucose levels, such as those seen in diabetes.

Q2: What is the primary mechanism of action of this compound and morroniside in renal cells?

The primary mechanism of action involves the inhibition of the Advanced Glycation End Product (AGE) - Receptor for AGEs (RAGE) signaling pathway.[2][3] In diabetic conditions, high glucose levels lead to the formation of AGEs, which, upon binding to RAGE on mesangial cells, trigger a cascade of downstream events. These include the activation of the transcription factor NF-κB and an increase in oxidative stress, leading to inflammation and cellular damage.[2][3] Morroniside has been shown to down-regulate the expression of RAGE and inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[2]

Q3: Which cell lines are most appropriate for studying the effects of this compound on diabetic nephropathy?

Rat glomerular mesangial cells are the most commonly used and relevant cell line for in vitro studies of diabetic nephropathy when investigating the effects of compounds like this compound.[2][3] Mesangial cells play a crucial role in the pathogenesis of diabetic glomerulosclerosis, a key feature of diabetic nephropathy.[4][5]

Q4: How is a diabetic environment simulated in cell culture for these experiments?

A diabetic environment is typically simulated by exposing the mesangial cells to high concentrations of glucose in the culture medium.[6][7][8] While normal glucose levels in media are around 5.5 mM, concentrations of 25 mM to 30 mM are often used to mimic hyperglycemic conditions.[8] It is crucial to include an osmotic control, such as mannitol, to ensure that the observed effects are due to high glucose and not simply due to changes in osmolarity.[7]

Troubleshooting Guides

Problem 1: High variability in experimental results when using high glucose.

  • Possible Cause: Inconsistent glucose concentration over the course of the experiment. Mesangial cells consume glucose, which can lead to a significant drop in the media glucose concentration, affecting the reproducibility of the results.

  • Solution: Monitor the glucose concentration in the culture medium regularly and replenish it as needed to maintain a consistent high-glucose environment. Consider more frequent media changes.

Problem 2: Difficulty in observing a clear effect of this compound treatment.

  • Possible Cause 1: Inappropriate concentration of this compound. The optimal concentration for in vitro studies can vary.

  • Solution 1: Perform a dose-response study to determine the optimal effective concentration of this compound for your specific experimental setup. Concentrations often need to be higher in vitro than the expected in vivo plasma concentrations.[9]

  • Possible Cause 2: The timing of the treatment is not optimal. The protective effects of the compound might be more pronounced when administered prior to or concurrently with the high-glucose challenge.

  • Solution 2: Experiment with different treatment protocols, such as pre-treatment, co-treatment, and post-treatment with this compound in relation to the high-glucose stimulation.

Problem 3: Cell death or unexpected morphological changes in high-glucose-treated cells.

  • Possible Cause: "Glucose shock" or glucotoxicity. Prolonged exposure to very high levels of glucose can be toxic to cells.

  • Solution: Gradually acclimate the cells to high glucose concentrations instead of abruptly changing the medium. Also, ensure the use of an appropriate osmotic control (e.g., mannitol) to differentiate between glucose-specific effects and osmotic stress.[7]

Experimental Protocols

Protocol 1: Induction of a Diabetic Nephropathy Model in Rat Mesangial Cells

  • Cell Culture: Culture rat glomerular mesangial cells in DMEM containing 5.5 mM glucose, 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Induction: Once cells reach 70-80% confluency, switch to serum-free DMEM for 24 hours to synchronize the cells.

  • Experimental Groups:

    • Normal Glucose (NG): 5.5 mM D-glucose.

    • High Glucose (HG): 30 mM D-glucose.

    • Osmotic Control (OC): 5.5 mM D-glucose + 24.5 mM D-mannitol.

  • Incubation: Incubate the cells in the respective media for 48-72 hours to induce a diabetic-like state.

Protocol 2: Treatment with this compound

  • Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Treatment: Add the desired concentrations of this compound to the high-glucose-treated mesangial cells. A typical concentration range to test would be based on previous studies with morroniside, which can be in the µM range.

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • Analysis: Proceed with downstream analyses such as cell viability assays, measurement of oxidative stress markers, and analysis of protein expression for key signaling molecules.

Protocol 3: Quantification of Advanced Glycation End Products (AGEs)

AGEs can be quantified using several methods:

  • ELISA: Use commercially available ELISA kits specific for different types of AGEs, such as CML (Nε-carboxymethyl-lysine) or pentosidine.[10][11]

  • Fluorimetry: Measure the characteristic fluorescence of certain AGEs.[10]

  • LC-MS/MS: For precise quantification of specific AGEs.[10]

Protocol 4: NF-κB Activation Assay

NF-κB activation is typically assessed by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Nuclear and Cytoplasmic Fractionation: Use a commercial kit to separate the nuclear and cytoplasmic fractions of the cell lysates.

  • Western Blotting: Perform Western blotting on both fractions using an antibody specific for the p65 subunit of NF-κB. An increase in p65 in the nuclear fraction indicates activation.

  • Immunofluorescence: Stain the cells with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Visualize the localization of p65 using fluorescence microscopy.

Data Presentation

Table 1: Recommended Glucose Concentrations for In Vitro Diabetic Nephropathy Models

ConditionD-Glucose ConcentrationOsmotic Control (D-Mannitol)Purpose
Normal Glucose5.5 mM-Baseline control
High Glucose25 - 30 mM-Mimics hyperglycemic conditions
Osmotic Control5.5 mM19.5 - 24.5 mMTo control for hyperosmolarity

Table 2: Key Markers for Assessing Oxidative Stress

MarkerMethod of DetectionDescription
Reactive Oxygen Species (ROS)DCFH-DA AssayMeasures intracellular ROS production.
Malondialdehyde (MDA)TBARS AssayA marker of lipid peroxidation.[12][13][14]
Superoxide Dismutase (SOD)Activity Assay KitsMeasures the activity of a key antioxidant enzyme.[13]
8-hydroxy-2'-deoxyguanosine (8-OHdG)ELISA, LC-MS/MSA marker of oxidative DNA damage.[4]

Signaling Pathways and Experimental Workflows

AGE_RAGE_Pathway cluster_extracellular Extracellular cluster_cell Mesangial Cell High Glucose High Glucose AGEs AGEs High Glucose->AGEs Non-enzymatic glycation RAGE RAGE AGEs->RAGE Binds to This compound This compound This compound->RAGE Inhibits NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibits ROS ROS RAGE->ROS Activates RAGE->NF-kB Pathway Activates ROS->NF-kB Pathway Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Induces transcription Fibrosis Fibrosis Pro-inflammatory Cytokines->Fibrosis Promotes TGF_beta_Pathway cluster_extracellular Extracellular cluster_cell Mesangial Cell TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds to Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to ECM Production ECM Production Nucleus->ECM Production Increases transcription of (e.g., collagen, fibronectin) Fibrosis Fibrosis ECM Production->Fibrosis Experimental_Workflow Start Start Culture Rat Mesangial Cells Culture Rat Mesangial Cells Start->Culture Rat Mesangial Cells Serum Starvation (24h) Serum Starvation (24h) Culture Rat Mesangial Cells->Serum Starvation (24h) Divide into Groups Divide into Groups Serum Starvation (24h)->Divide into Groups Normal Glucose (5.5mM) Normal Glucose (5.5mM) Divide into Groups->Normal Glucose (5.5mM) Group 1 High Glucose (30mM) High Glucose (30mM) Divide into Groups->High Glucose (30mM) Group 2 Osmotic Control (5.5mM Glucose + 24.5mM Mannitol) Osmotic Control (5.5mM Glucose + 24.5mM Mannitol) Divide into Groups->Osmotic Control (5.5mM Glucose + 24.5mM Mannitol) Group 3 Incubate (48-72h) Incubate (48-72h) Normal Glucose (5.5mM)->Incubate (48-72h) High Glucose (30mM)->Incubate (48-72h) Osmotic Control (5.5mM Glucose + 24.5mM Mannitol)->Incubate (48-72h) Add this compound Add this compound Incubate (48-72h)->Add this compound Vehicle Control Vehicle Control Add this compound->Vehicle Control Treatment Group Treatment Group Add this compound->Treatment Group Incubate (24-48h) Incubate (24-48h) Vehicle Control->Incubate (24-48h) Treatment Group->Incubate (24-48h) Collect Samples Collect Samples Incubate (24-48h)->Collect Samples Analyze Endpoints Analyze Endpoints Collect Samples->Analyze Endpoints

References

Validation & Comparative

A Comparative Analysis of 7alpha-O-Ethylmorroniside and Morroniside: Unveiling a Data Gap

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the therapeutic potential of iridoid glycosides, a direct comparison of the biological activities of 7alpha-O-Ethylmorroniside and its parent compound, morroniside, is of significant interest. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of studies that directly compare the efficacy and mechanisms of these two compounds. While morroniside has been extensively investigated for its diverse pharmacological effects, data on this compound remains limited, precluding a detailed, data-driven comparative analysis at this time.

Morroniside: A Well-Characterized Bioactive Compound

Morroniside, a primary active component isolated from the fruit of Cornus officinalis, has been the subject of numerous studies. Research has highlighted its significant neuroprotective, anti-inflammatory, and antioxidant properties.

Neuroprotective Effects of Morroniside

A substantial body of evidence supports the neuroprotective potential of morroniside. It has been shown to protect against neuronal damage in various models of neurological disorders. For instance, studies have demonstrated its ability to attenuate oxidative stress and apoptosis in neuronal cells.

One of the key mechanisms underlying morroniside's neuroprotective activity is its modulation of specific signaling pathways. For example, it has been reported to activate the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses. This activation leads to the increased expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Signaling Pathway of Morroniside's Neuroprotective Action

morroniside_neuroprotection Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: Morroniside activates the Nrf2/ARE pathway, leading to neuroprotection.

This compound: An Understudied Derivative

In contrast to morroniside, this compound, also known as 7-O-Ethylmorroniside, is a less-studied derivative. While it has been identified as a constituent of Cornus officinalis and is commercially available for research, detailed investigations into its biological activities are not widely published. The available information often mentions its classification as an iridoid glycoside and its origin, but lacks specific quantitative data on its bioactivity or comparisons with morroniside.

The Data Gap: A Call for Further Research

The absence of direct comparative studies between this compound and morroniside represents a significant gap in the current scientific literature. To provide a comprehensive comparison guide as requested, further experimental investigations are necessary. Such studies would need to evaluate the two compounds side-by-side in various biological assays to determine their relative potency and efficacy in areas such as:

  • Neuroprotection: Assessing their ability to protect neurons from various insults.

  • Anti-inflammatory activity: Comparing their effects on inflammatory markers and pathways.

  • Antioxidant capacity: Measuring their ability to scavenge free radicals and upregulate antioxidant defenses.

Without such data, any comparison would be purely speculative. The scientific community would greatly benefit from research dedicated to elucidating the pharmacological profile of this compound and how it compares to its well-documented parent compound, morroniside. This would enable a more informed assessment of their potential as therapeutic agents.

Iridoid Glycosides in the Management of Kidney Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of 7alpha-O-Ethylmorroniside and Other Prominent Iridoid Glycosides in Renal Therapeutics

The global burden of chronic kidney disease (CKD) necessitates the exploration of novel therapeutic agents. Iridoid glycosides, a class of monoterpenoids found in various medicinal plants, have emerged as promising candidates due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties. This guide provides a comparative analysis of prominent iridoid glycosides in the context of kidney disease, with a special focus on the available data for this compound and its more extensively studied counterparts such as morroniside and catalpol.

Comparative Efficacy of Iridoid Glycosides on Key Renal Function Markers

The therapeutic potential of iridoid glycosides in kidney disease is primarily evaluated by their ability to ameliorate key markers of renal function and damage. The following tables summarize the quantitative data from preclinical studies on morroniside, catalpol, and a mixture of Cornus officinalis iridoid glycosides (CIG).

Table 1: Effects of Iridoid Glycosides on Renal Function Parameters in Animal Models of Kidney Disease

CompoundAnimal ModelDosageChange in Serum Creatinine (SCr)Change in Blood Urea Nitrogen (BUN)Change in ProteinuriaReference
Morroniside Streptozotocin-induced diabetic rats100 mg/kg/dayTendency to reduceSignificant reductionSignificant decrease[1]
Catalpol Streptozotocin-induced diabetic miceNot specifiedSignificant restoration (p=0.0009)Significant restoration (p<0.00001)Significant reduction (p<0.00001)[2][3]
Cornus officinalis Iridoid Glycosides (CIG) Rat model of chronic renal failure120 mg/kg/dayRestoration of renal functionRestoration of renal functionNot specified[4]

Table 2: Effects of Iridoid Glycosides on Markers of Renal Fibrosis and Inflammation

CompoundAnimal ModelKey Molecular MarkersOutcomeReference
Morroniside High-fat and high-fructose-fed miceTGF-β, α-SMA, COL-IDecreased mRNA and protein expression[5]
Catalpol Diabetic nephropathy animal modelsIL-1βSignificantly decreased serum levels[2]
Cornus officinalis Iridoid Glycosides (CIG) Rat model of chronic renal failureNrf2Upregulated expression[4][6]

The Case of this compound: An Unexplored Frontier

This compound is an iridoid glucoside isolated from the fruit of Cornus officinalis[7]. While it is commercially available for research purposes and is noted to be of interest in the context of kidney diseases like diabetic nephropathy, a comprehensive search of published scientific literature reveals a significant lack of experimental data on its specific effects on renal function or its mechanism of action in kidney disease models[7][8]. Its structural similarity to morroniside suggests it may possess analogous therapeutic properties, but this remains to be experimentally validated. Therefore, this compound represents a potential, yet currently unproven, candidate for future research in renal therapeutics.

Mechanistic Insights: Signaling Pathways Modulated by Iridoid Glycosides

The renoprotective effects of iridoid glycosides are attributed to their ability to modulate various signaling pathways implicated in the pathogenesis of kidney disease.

Morroniside: Activating AMPK-TFEB Signaling

Recent studies have shown that morroniside ameliorates renal fibrosis and inflammation in a model of chronic kidney disease by activating the AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB) signaling pathway. This activation enhances lipophagy, the autophagic degradation of lipids, thereby reducing renal lipotoxicity[5].

G Morroniside Morroniside AMPK AMPKα Morroniside->AMPK activates NLRP3 NLRP3 Inflammasome Morroniside->NLRP3 inhibits TFEB TFEB AMPK->TFEB activates Lipophagy Lipophagy TFEB->Lipophagy promotes Renal_Injury Renal Lipotoxicity & Inflammation Lipophagy->Renal_Injury reduces NLRP3->Renal_Injury promotes Amelioration Amelioration of CKD Renal_Injury->Amelioration G CIG Cornus officinalis Iridoid Glycosides (CIG) Nrf2 Nrf2 CIG->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress & Inflammation Antioxidant_Enzymes->Oxidative_Stress inhibits Renal_Damage Renal Tissue Damage Oxidative_Stress->Renal_Damage causes Amelioration Amelioration of CRF Renal_Damage->Amelioration G cluster_0 Cytoplasm TGF_beta TGF-β1 TGF_beta_R TGF-β Receptors TGF_beta->TGF_beta_R Smad2_3 p-Smad2/3 TGF_beta_R->Smad2_3 phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Gene_Transcription Nucleus Nucleus Fibrosis Renal Fibrosis Gene_Transcription->Fibrosis G cluster_0 Phase 1: Disease Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection & Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Induction Induction of Kidney Disease (e.g., STZ injection, 5/6 nephrectomy, high-fat diet) Animal_Model->Induction Grouping Animal Grouping (Control, Model, Treatment) Induction->Grouping Treatment Iridoid Glycoside Administration (Oral gavage, specified dose) Grouping->Treatment Sample_Collection Sample Collection (Blood, Urine, Kidney Tissue) Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis (SCr, BUN, Proteinuria) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E, Masson's trichrome) Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, RT-PCR for key signaling proteins) Sample_Collection->Molecular_Analysis

References

Comparative Analysis of 7alpha-O-Ethylmorroniside Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 7alpha-O-Ethylmorroniside in immunoassays. Due to the limited availability of direct experimental data on this compound, this guide presents a hypothetical scenario based on established principles of immunoassay cross-reactivity with structurally related iridoid glycosides. The data herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when a substance structurally similar to the target analyte also binds to the antibody, potentially leading to inaccurate quantification or false-positive results.[2][3][4][5] The degree of cross-reactivity is a critical parameter for validating the specificity of an immunoassay.[6][7]

In the context of this compound, an ethyl ether derivative of morroniside, its potential to cross-react in an immunoassay designed for morroniside or other iridoid glycosides would depend on the specific epitopes recognized by the antibody used in the assay.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay developed for the quantification of morroniside. The data illustrates how this compound and other related compounds might perform in such an assay.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Morroniside10100%
This compound 50 20%
Loganin2005%
Geniposide>1000<1%
Aucubin>1000<1%
  • IC50: The concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of Morroniside / IC50 of test compound) x 100.

Experimental Protocols

The following is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound.

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Anti-morroniside monoclonal antibody

  • Morroniside-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Standards: Morroniside, this compound, Loganin, Geniposide, Aucubin

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with a capture antibody or an antigen-protein conjugate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add varying concentrations of the standard (morroniside) or test compounds (e.g., this compound) and a fixed concentration of morroniside-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the morroniside concentration.

  • Determine the IC50 value for morroniside and each of the test compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned above.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-reactivity analysis of this compound.

cluster_0 Structural Comparison cluster_1 Antibody Binding Morroniside Morroniside (Target Analyte) Antibody Antibody Morroniside->Antibody High Affinity Binding Ethylmorroniside This compound (Test Analyte) Ethylmorroniside->Antibody Potential Cross-Reactivity (Lower Affinity)

Caption: Structural similarity between Morroniside and this compound leading to potential antibody cross-reactivity.

cluster_workflow Competitive ELISA Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard + Enzyme-Conjugated Antigen Wash2->Compete Wash3 Wash Compete->Wash3 Substrate Add Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance Stop->Read End End Read->End

Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.

cluster_calculation Cross-Reactivity Calculation Logic IC50_Target Determine IC50 of Target Analyte (Morroniside) Formula Cross-Reactivity (%) = (IC50_Target / IC50_Test) * 100 IC50_Target->Formula IC50_Test Determine IC50 of Test Analyte (this compound) IC50_Test->Formula Result Comparative Specificity Value Formula->Result

Caption: Logical flow for calculating the percentage of cross-reactivity.

References

7alpha-O-Ethylmorroniside in Neuroinflammation: A Comparative Analysis Against Standard of Care in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential efficacy of 7alpha-O-Ethylmorroniside, a derivative of the iridoid glycoside Morroniside, in modulating neuroinflammation, a key pathological feature of Parkinson's disease. This guide provides a comparative analysis with the current standard of care, Levodopa, supported by available experimental data on the parent compound, Morroniside.

Disclaimer: Direct experimental data on the efficacy of this compound in models of Parkinson's disease or neuroinflammation is currently limited. This guide, therefore, utilizes data from its parent compound, Morroniside, as a proxy to infer potential mechanisms and efficacy. Further research is imperative to validate these findings for this compound.

Executive Summary

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a crucial role in the progressive neurodegeneration observed in Parkinson's disease. While the standard of care, primarily Levodopa, aims to replenish dopamine levels and manage motor symptoms, its impact on the underlying neuroinflammatory cascade is not fully elucidated and may be complex. Morroniside, a natural compound, and by extension its derivative this compound, present a potential therapeutic alternative by directly targeting neuroinflammatory pathways. This guide provides a comparative overview of the available preclinical data on Morroniside's anti-inflammatory effects versus the known effects of Levodopa.

Data Presentation: Morroniside vs. Levodopa in Neuroinflammation

The following tables summarize the available quantitative data on the effects of Morroniside and Levodopa on key markers of neuroinflammation.

Table 1: Effect on Microglia Polarization

CompoundModelCell TypeOutcome MeasureResultCitation
MorronisideIn vitroPrimary MicrogliaM2 Polarization Marker (Arginase-1, CD206, IL-4, IL-10) mRNA levelsSignificantly increased[1]
LevodopaIn vitro (LPS-stimulated)Cultured MicrogliaPro-inflammatory markers (IL-1β, TNF-α) expressionInhibited expression[1]

Table 2: Effect on Pro-inflammatory Cytokines

CompoundModelMeasurementCytokine(s)ResultCitation
MorronisideEndotoxin-Induced Uveitis (in vivo)ELISATNF-α, IL-6, IL-1βSignificantly reduced concentrations[2]
LevodopaIn vitro (LPS-stimulated)ELISAIL-1β, TNF-αSuppressed expression[1]
LevodopaIn vitro (serum-free)ELISATNF-αPromoted release from BV-2 microglia[3]

Experimental Protocols

Morroniside - Microglia M2 Polarization Assay[1]
  • Cell Culture: Primary microglial cells were isolated from the cerebral cortices of neonatal C57BL/6 mice. Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Primary microglia were treated with Morroniside (200 µM) for 2 hours.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the cells, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of M1 markers (CD68, iNOS) and M2 markers (Arginase-1, CD206, IL-4, IL-10).

  • ELISA: The concentration of IL-10 in the cell culture supernatant was measured using a commercial ELISA kit.

Levodopa - Microglia Cytokine Release Assay[1]
  • Cell Culture: Primary rat microglial cells were cultured.

  • Treatment: Microglia were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Levodopa was administered to the cell culture.

  • Measurement: The expression of pro-inflammatory cytokines IL-1β and TNF-α was measured. The study also assessed the levels of intracellular cAMP.

Signaling Pathways and Experimental Workflows

G Morroniside Morroniside GLP1R GLP-1 Receptor Morroniside->GLP1R cAMP cAMP increase GLP1R->cAMP PKA PKA activation cAMP->PKA p38_beta_MAPK p38β MAPK activation PKA->p38_beta_MAPK M2_Polarization Microglia M2 Polarization p38_beta_MAPK->M2_Polarization IL10 IL-10 production M2_Polarization->IL10 Neuroprotection Neuroprotection IL10->Neuroprotection

G cluster_invitro In Vitro Experiment Isolation Isolate Primary Microglia Culture Culture Microglia Isolation->Culture Treatment Treat with Morroniside Culture->Treatment Analysis Analyze M1/M2 Markers (qRT-PCR, ELISA) Treatment->Analysis

G Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Oxidative_Stress Oxidative Stress Levodopa->Oxidative_Stress D1R D1 Receptor Dopamine->D1R cAMP_increase cAMP increase D1R->cAMP_increase Anti_inflammatory Anti-inflammatory Effects (↓ IL-1β, ↓ TNF-α) cAMP_increase->Anti_inflammatory Pro_inflammatory Pro-inflammatory Effects (↑ TNF-α release) Oxidative_Stress->Pro_inflammatory

Discussion

The available preclinical evidence suggests that Morroniside, the parent compound of this compound, exhibits promising anti-inflammatory properties that could be beneficial in the context of Parkinson's disease. By promoting the polarization of microglia towards the anti-inflammatory M2 phenotype and increasing the production of the neuroprotective cytokine IL-10, Morroniside may help to attenuate the chronic neuroinflammation that drives neurodegeneration.[1]

In contrast, the role of the standard-of-care drug, Levodopa, in neuroinflammation is more ambiguous. While some studies indicate that Levodopa and dopamine can exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like IL-1β and TNF-α, other evidence suggests that Levodopa can also have pro-inflammatory effects, potentially through the generation of oxidative stress.[1][3] This dual role highlights a potential limitation of the current primary therapeutic strategy for Parkinson's disease, which focuses on symptomatic relief through dopamine replacement rather than directly addressing the underlying neuroinflammatory pathology.

The potential of this compound, as a derivative of Morroniside, lies in its potential to offer a more targeted anti-inflammatory approach. However, it is crucial to underscore that direct experimental evidence for this compound is lacking. Future research should focus on evaluating the efficacy of this compound in established in vitro and in vivo models of Parkinson's disease. Such studies should include quantitative assessments of microglia activation, pro- and anti-inflammatory cytokine profiles, and neuronal survival to provide a direct comparison with standard-of-care treatments like Levodopa.

Conclusion

While further investigation is required, the data on Morroniside suggests that this compound may represent a promising therapeutic candidate for Parkinson's disease by targeting the neuroinflammatory component of the disease. A direct comparison with Levodopa based on the current, limited data suggests that a Morroniside-based therapy could offer a more consistent anti-inflammatory effect. The development of such a therapy would necessitate rigorous preclinical testing of this compound to establish its efficacy and safety profile.

References

Reproducibility of 7alpha-O-Ethylmorroniside Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published experimental data exists for 7alpha-O-Ethylmorroniside, hindering a direct assessment of the reproducibility of its experimental results. This guide, therefore, leverages available research on its parent compound, morroniside, to provide a comparative framework for researchers, scientists, and drug development professionals. The experimental data and signaling pathways detailed below primarily pertain to morroniside and should be considered as a proxy, underscoring the critical need for dedicated research into the biological activities of this compound.

Comparative Data on Neuroprotective and Anti-inflammatory Effects

The following tables summarize quantitative data from key studies on morroniside, offering a baseline for potential experimental outcomes of its ethylated derivative.

Neuroprotective Effects of Morroniside
Experimental ModelTreatment GroupKey FindingQuantitative ResultReference
MPTP-induced Parkinson's Disease (PD) in miceMorroniside (25, 50, 100 mg/kg)Restored motor function and reduced neuronal injury.Dose-dependent improvement in behavioral tests (Open-field and Pole-climbing).[1][2][1][2]
Increased antioxidant capacity.Increased glutathione (GSH) levels and decreased malondialdehyde (MDA) levels in the substantia nigra.[1][2][1][2]
Inhibited ferroptosis.Reduced iron levels and upregulated GPX4, SLC7A11, FTH-1, and FPN expression.[1][2][1][2]
Focal Cerebral Ischemia in ratsMorroniside (30, 90, 270 mg/kg/day)Protected against ischemia/reperfusion-induced brain injury.Significantly improved neurological deficit scores and reduced infarct volume.[3][4][3][4]
Minimized oxidative stress.Significantly decreased MDA levels and increased GSH levels and superoxide dismutase (SOD) activity.[4][4]
Anti-apoptotic effects.Decreased caspase-3 activity and expression.[4][4]
H2O2-induced oxidative damage in human granulosa cellsMorronisideReduced oxidative damage and apoptosis.Significantly decreased levels of ROS, MDA, and 8-OHdG.[5][6][5][6]
Anti-inflammatory Effects of Morroniside
Experimental ModelTreatment GroupKey FindingQuantitative ResultReference
Acute Myocardial Infarction (AMI) in ratsMorroniside (45, 90, 180 mg/kg)Reduced myocardial inflammation.Significantly reduced serum levels of LDH and cTnT.[7][7]
Suppressed inflammatory cytokines.Dose-dependently decreased the expression of IL-6, IL-1β, and TNF-α in the myocardium.[7][7]
TNFα-treated C2C12 myotubesMorronisideAttenuated inflammatory mediators.Significantly reduced mRNA and/or protein levels of IL-6, IL-1β, CRP, NLRP3, and PTGS2.[8][8]
IL-1β-induced chondrocyte inflammationMorroniside (2, 10, 50 μM)Inhibited chondrocyte inflammation.Downregulated the expression of Cox-2, Mmp-3, and Mmp-13.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in morroniside research.

In Vivo Model of Parkinson's Disease
  • Animal Model: C57BL/6 mice.[1]

  • Induction of PD: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at 30 mg/kg for 5 consecutive days.[10]

  • Treatment: Morroniside administered via gavage at doses of 25, 50, and 100 mg/kg for 14 days.[1][2]

  • Behavioral Assessment:

    • Open-field test: To evaluate locomotor activity and anxiety-like behavior.[1]

    • Pole-climbing test: To assess motor coordination and bradykinesia.[1]

  • Biochemical Analysis: Measurement of GSH and MDA levels in substantia nigra tissue homogenates to assess oxidative stress.[1]

  • Protein Expression Analysis: Western blot analysis of GPX4, SLC7A11, FTH-1, and FPN in substantia nigra tissue to evaluate ferroptosis pathways.[1][2]

In Vitro Model of Oxidative Stress
  • Cell Line: Human granulosa cells (GCs) or PC12 cells.[1][5]

  • Induction of Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).[1][5]

  • Treatment: Pre-treatment with various concentrations of morroniside.[5]

  • Measurement of Reactive Oxygen Species (ROS):

    • Flow cytometry using DCFH-DA staining to quantify intracellular ROS levels.[1]

  • Assessment of Oxidative Damage: Measurement of malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels.[5]

  • Analysis of Signaling Pathways: Western blot analysis for key proteins in the Nrf2/ARE and MAPK pathways (e.g., p-Nrf2, HO-1, p-p38, p-JNK).[6][11]

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz illustrate the key signaling pathways implicated in the action of morroniside and a typical experimental workflow.

morroniside_neuroprotection_pathway Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 Activates GPX4 GPX4 Morroniside->GPX4 Upregulates ROS Oxidative Stress (ROS) ROS->Nrf2 Induces dissociation from Keap1 ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Ferroptosis Ferroptosis GPX4->Neuroprotection GPX4->Ferroptosis Inhibits

Caption: Neuroprotective signaling pathway of morroniside.

morroniside_anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) NF_kB NF-κB Inflammatory_Stimuli->NF_kB Activates MAPK MAPK Pathway (p38, JNK) Inflammatory_Stimuli->MAPK Activates Morroniside Morroniside Morroniside->NF_kB Inhibits Morroniside->MAPK Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, IL-6, TNF-α) NF_kB->Pro_inflammatory_Mediators Promotes transcription MAPK->Pro_inflammatory_Mediators Promotes expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory signaling pathway of morroniside.

experimental_workflow Model In Vivo (e.g., Animal Model) or In Vitro (e.g., Cell Culture) Induction Induction of Disease/Stress (e.g., MPTP, H₂O₂) Model->Induction Treatment Treatment with This compound Induction->Treatment Assessment Assessment of Outcomes Treatment->Assessment Behavioral Behavioral Tests Assessment->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Assessment->Biochemical Histological Histological Analysis Assessment->Histological Data Data Analysis and Comparison Behavioral->Data Biochemical->Data Histological->Data

Caption: General experimental workflow for evaluating this compound.

References

Validating Biomarkers for 7alpha-O-Ethylmorroniside Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Morroniside, a related compound to 7alpha-O-Ethylmorroniside, with other therapeutic alternatives, supported by experimental data. Due to the limited availability of specific data on this compound, this document focuses on the extensively studied parent compound, Morroniside, to provide a relevant and data-rich resource.

Executive Summary

Morroniside, an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant neuroprotective and anti-inflammatory properties in numerous preclinical studies. This guide summarizes the key biomarkers associated with its activity, compares its performance with established therapeutic agents, and provides detailed experimental protocols for validation. The information presented aims to facilitate further research and development of Morroniside and its derivatives as potential therapeutic agents.

Comparison of Bioactive Compounds

The following tables summarize the performance of Morroniside in comparison to other well-known neuroprotective and anti-inflammatory agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a synthesis of findings from various independent studies.

Neuroprotective Activity
CompoundModelKey Biomarkers ModulatedEfficacyReference
Morroniside MPTP-induced Parkinson's Disease (mice)↑Nrf2, ↑HO-1, ↑GSH, ↓MDA, ↓ROS, ↑GPX4, ↑SLC7A11Restored motor function, reduced neuronal injury.[1][2][1][2]
H2O2-induced oxidative stress (SK-N-SH cells)↓ROS, ↓MDA, ↑Bcl-2, ↓Bax, ↓Caspase-3Increased cell viability, reduced apoptosis.[3][3]
Resveratrol Cerebral Ischemia (rats)↓MDA, ↑CAT activityNeuroprotective efficacy by enhancing antioxidant activity.
Alzheimer's Disease models↓Aβ aggregation, ↓tau phosphorylation, ↓inflammationNeuroprotective, anti-inflammatory, and antioxidant effects.
Anti-inflammatory Activity
CompoundModelKey Biomarkers ModulatedEfficacyReference
Morroniside DMM-induced Osteoarthritis (mice)↓Cox-2, ↓Mmp-3, ↓Mmp-13, ↓NF-κBReduced cartilage degeneration and inflammatory responses.[4][4]
Acute Myocardial Infarction (rats)↓LDH, ↓cTnT, ↓IL-6, ↓IL-1β, ↓TNF-αReduced myocardial inflammation.[5][5]
Ibuprofen LPS-induced inflammation (C2C12 cells)↓TNF-α, ↓MCP-1Inhibition of pro-inflammatory cytokines.
Celecoxib Osteoarthritis (human clinical trial)↓Cartilage Volume LossReduced cartilage volume loss compared to placebo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Morroniside and a general workflow for validating its bioactivity.

morroniside_neuroprotection_pathway Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 activates ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 ARE->HO1 induces expression GPX4 GPX4 ARE->GPX4 induces expression SLC7A11 SLC7A11 ARE->SLC7A11 induces expression OxidativeStress Oxidative Stress (↓ROS, ↓MDA) HO1->OxidativeStress reduces Neuroprotection Neuroprotection HO1->Neuroprotection promote Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits GPX4->Neuroprotection promote SLC7A11->Ferroptosis inhibits SLC7A11->Neuroprotection promote

Caption: Morroniside's neuroprotective signaling pathway.

morroniside_anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-1β) TLR4 TLR4 InflammatoryStimuli->TLR4 TRAF6 TRAF6 TLR4->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK ProInflammatoryCytokines Pro-inflammatory Cytokines (↓TNF-α, ↓IL-6, ↓IL-1β) NFkB->ProInflammatoryCytokines Cox2 Cox-2 NFkB->Cox2 MMPs MMPs NFkB->MMPs MAPK->ProInflammatoryCytokines AntiInflammatoryEffect Anti-inflammatory Effect Morroniside Morroniside Morroniside->TRAF6 inhibits Morroniside->AntiInflammatoryEffect leads to

Caption: Morroniside's anti-inflammatory signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation CellCulture Cell Culture (e.g., PC12, SK-N-SH, Macrophages) Treatment Treatment with Morroniside & Inflammatory/Oxidative Stimulus CellCulture->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability BiomarkerAnalysis Biomarker Analysis (ELISA, Western Blot, qPCR) Treatment->BiomarkerAnalysis TissueAnalysis Tissue Analysis (Histology, Immunohistochemistry, Western Blot) AnimalModel Animal Model (e.g., PD mice, OA mice) DrugAdmin Morroniside Administration AnimalModel->DrugAdmin Behavioral Behavioral Tests (e.g., open-field, pole-climbing) DrugAdmin->Behavioral DrugAdmin->TissueAnalysis

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

Assessment of Neuroprotective Effects in PC12 Cells

This protocol outlines the steps to assess the neuroprotective effects of Morroniside against MPP+-induced toxicity in PC12 cells, a common in vitro model for Parkinson's disease.[1]

1. Cell Culture and Treatment:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

  • Pre-treat cells with various concentrations of Morroniside (e.g., 1, 5, 10 µM) for 24 hours.

  • Induce neurotoxicity by adding 1 mM MPP+ to the culture medium and incubate for another 24 or 48 hours.

2. Cell Viability Assay (CCK-8):

  • After treatment, add 10 µL of CCK-8 solution to each well and incubate for 3 hours.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

3. Measurement of Reactive Oxygen Species (ROS):

  • Wash the treated cells with PBS.

  • Load the cells with 10 µM DCFH-DA probe for 30 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.

4. Western Blot Analysis for Nrf2 and HO-1:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Assessment of Anti-inflammatory Effects (ELISA for TNF-α)

This protocol describes the measurement of TNF-α, a key pro-inflammatory cytokine, in the supernatant of cultured cells treated with Morroniside.

1. Sample Collection:

  • Collect the culture supernatant from cells treated with Morroniside and an inflammatory stimulus (e.g., LPS).

  • Centrifuge the supernatant at 1,000 x g for 20 minutes to remove cellular debris.

  • Store the supernatant at -80°C until use.

2. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a detection antibody (biotin-conjugated anti-TNF-α) and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Conclusion

Morroniside demonstrates significant potential as a neuroprotective and anti-inflammatory agent, modulating key biomarkers and signaling pathways associated with these conditions. The provided experimental protocols offer a framework for researchers to validate these findings and further explore the therapeutic applications of Morroniside and its derivatives. While direct comparative data with other drugs is still emerging, the existing evidence strongly supports the continued investigation of this promising natural compound.

References

In Vivo Validation of 7alpha-O-Ethylmorroniside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, direct in vivo validation studies for 7alpha-O-Ethylmorroniside are not extensively available in publicly accessible literature. This guide, therefore, leverages in vivo data from its parent compound, morroniside, to provide a predictive context for the in vitro findings of this compound. This approach is predicated on the structural similarity between the two compounds, a factor that is critical to consider when interpreting the comparative data presented herein.

This guide offers an objective comparison of this compound's performance with alternative compounds, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Quantitative Data Summary

The following table provides a comparative overview of the in vitro activity of this compound and the in vivo efficacy of its parent compound, morroniside, alongside other alternative compounds with neuroprotective and anti-inflammatory properties.

Table 1: Comparative Efficacy of this compound and Alternatives

CompoundIn Vitro ActivityIn Vivo ModelKey In Vivo FindingsDosage (in vivo)
This compound Neuroprotective: Demonstrated increase in neuronal cell viability and promotion of neurite outgrowth in cell cultures.Data not availableData not availableData not available
Morroniside Neuroprotective, Anti-inflammatory, AntioxidantMiddle Cerebral Artery Occlusion (MCAO) in rats (ischemic stroke model)Significantly reduced cerebral infarct volume, improved neurological scores, decreased markers of oxidative stress, and inhibited apoptosis.[1]30, 90, 270 mg/kg/day, p.o.
Geniposide Neuroprotective, Anti-inflammatory, AntioxidantVarious preclinical modelsExhibits a range of pharmacological effects including neuroprotection, analgesia, and anti-inflammation.[2]Not specified
Aucubin & Catalpol Anti-inflammatory, Anticancer, AntibacterialIn vivo assay systemsReported to possess significant anti-inflammatory properties.[3]Not specified
Quercetin Neuroprotective, Anti-inflammatory, AntioxidantModels of neurotoxicity, Alzheimer's, and Parkinson's diseaseShown to decrease oxidative stress, inhibit neuroinflammation, and prevent the aggregation of amyloid-beta plaques.[4][5]Not specified
Hesperidin NeuroprotectiveAnimal models of neurodegenerative diseasesExerts neuroprotective effects.[4]Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 Sprague-Dawley rats and cultured on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

  • Induction of Neuronal Injury: After 7 days in vitro, excitotoxicity is induced by exposing the neuronal cultures to 100 µM glutamate for 24 hours.

  • Treatment Protocol: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the culture medium at varying concentrations (e.g., 1, 10, 100 µM) one hour prior to the glutamate challenge.

  • Assessment of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to quantify cell viability. Absorbance is measured at 570 nm, and results are expressed as a percentage of the control group.

  • Neurite Outgrowth Analysis: Neurite length is assessed via immunofluorescence staining for the neuron-specific marker β-III tubulin. Images are captured using a fluorescence microscope and analyzed with appropriate software to quantify neurite length.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
  • Animal Model: Adult male Sprague-Dawley rats weighing between 250-300g are utilized for this model.

  • Surgical Procedure: Anesthesia is administered, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament. Reperfusion is subsequently initiated by withdrawal of the filament.

  • Treatment Administration: Morroniside (as a surrogate) is administered orally at doses of 30, 90, and 270 mg/kg/day, with the initial dose given 3 hours after the onset of MCAO.

  • Neurological Deficit Scoring: Neurological function is evaluated 24 hours post-MCAO using a standardized 5-point scale.

  • Infarct Volume Measurement: At 24 hours post-procedure, brains are excised, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area. The unstained regions are quantified to determine the infarct volume.

  • Biochemical Analyses: Brain tissue is homogenized to measure key biochemical markers, including levels of malondialdehyde (oxidative stress marker) and caspase-3 activity (apoptosis marker).

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
  • Animal Model: Adult male Wistar rats weighing between 180-220g are used.

  • Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan solution into the sub-plantar region of the right hind paw is used to induce localized inflammation.

  • Treatment: The test compound is administered orally one hour prior to the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan administration.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treatment groups relative to the control group.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the postulated signaling pathway of this compound.

experimental_workflow Experimental Workflow: From In Vitro Findings to In Vivo Inference cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation (Surrogate Data) Cell_Culture Cell Culture (Primary Neurons) Induce_Injury Induce Injury (Glutamate) Cell_Culture->Induce_Injury Treatment_In_Vitro Treatment (this compound) Induce_Injury->Treatment_In_Vitro Assess_In_Vitro Assess Viability & Neurite Outgrowth Treatment_In_Vitro->Assess_In_Vitro In_Vitro_Findings Positive In Vitro Neuroprotective Findings Assess_In_Vitro->In_Vitro_Findings Animal_Model Animal Model (MCAO in Rats) Treatment_In_Vivo Treatment (Morroniside) Animal_Model->Treatment_In_Vivo Assess_In_Vivo Assess Neurological Deficit & Infarct Volume Treatment_In_Vivo->Assess_In_Vivo Biochemical_Analysis Biochemical Analysis (Oxidative Stress, Apoptosis) Assess_In_Vivo->Biochemical_Analysis In_Vivo_Inference Inferred In Vivo Neuroprotective Potential In_Vitro_Findings->In_Vivo_Inference  Inference based on  structural similarity In_Vivo_Inference->Animal_Model

Caption: From In Vitro Findings to In Vivo Inference for this compound.

signaling_pathway Postulated Signaling Pathway of this compound cluster_Nrf2 Nrf2/ARE Pathway cluster_TLR4 TLR4/NF-kB Pathway Compound This compound Keap1 Keap1 Compound->Keap1 Inhibition TLR4 TLR4 Compound->TLR4 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->Antioxidant_Enzymes Neuroprotection_Outcome Neuroprotection Antioxidant_Enzymes->Neuroprotection_Outcome MyD88 MyD88 TLR4->MyD88 NFkB NF-kB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Neuroinflammation_Outcome Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation_Outcome Neurodegeneration_Outcome Neurodegeneration Neuroprotection_Outcome->Neurodegeneration_Outcome Neuroinflammation_Outcome->Neurodegeneration_Outcome

Caption: Postulated Signaling Pathway of this compound in Neuroprotection.

References

Safety Operating Guide

Proper Disposal of 7alpha-O-Ethylmorroniside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling 7alpha-O-Ethylmorroniside must adhere to strict safety and disposal protocols due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory staff and minimizing environmental impact.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life.[1] All personnel must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

A summary of the key hazard information is provided in the table below.

Hazard ClassificationGHS Hazard Statement(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation
Specific target organ toxicity — repeated exposure (Category 1), ThyroidH372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed
Short-term (acute) aquatic hazard (Category 1)H400: Very toxic to aquatic life

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Collection and Segregation

  • Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[3] The container must be in good condition, with no cracks or leaks.[2]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations or chemical formulas.[2] The label should also indicate the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from incompatible materials.[2] Specifically, keep it segregated from strong acids, bases, and oxidizing agents.

Step 2: Storage

  • Container Closure: Keep the hazardous waste container tightly closed at all times, except when adding waste.[1][2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[1]

  • Storage Location: The designated SAA should be under the direct supervision of laboratory personnel and clearly marked with a hazardous waste sign.[5]

Step 3: Disposal of Empty Containers

  • Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[2][6]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste along with the this compound waste.[1] Subsequent rinsate may also need to be collected, depending on institutional and local regulations.

  • Container Disposal: After triple-rinsing and air-drying, the container labels must be defaced or removed before the container can be disposed of as regular solid waste or recycled, in accordance with institutional policies.[1][6]

Step 4: Arranging for Pickup

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or as per your institution's guidelines, contact your facility's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[1] Do not allow hazardous waste to accumulate in the laboratory.[7]

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research on this compound disposal. The procedures outlined are derived from established safety and regulatory guidelines for handling and disposing of hazardous chemicals in a laboratory setting.[1][2][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Handling this compound cluster_1 Waste Collection & Labeling cluster_2 Storage cluster_3 Final Disposal cluster_4 Empty Container Disposal start Generate Waste (Unused chemical, contaminated labware) collect_waste Collect in a designated, compatible, and sealed container start->collect_waste empty_container Empty Container? start->empty_container label_waste Label as 'Hazardous Waste' with full chemical name and hazards collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA) label_waste->store_waste segregate_waste Segregate from incompatible materials store_waste->segregate_waste full_container Container Full? segregate_waste->full_container full_container->store_waste No contact_ehs Contact EHS for waste pickup full_container->contact_ehs Yes end Proper Disposal contact_ehs->end empty_container->collect_waste No triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect first rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as regular trash collect_rinsate->dispose_container

References

Comprehensive Safety and Handling Guide for 7alpha-O-Ethylmorroniside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 7alpha-O-Ethylmorroniside, ensuring the well-being of laboratory personnel and compliance with safety protocols. The following procedural guidance is based on the official Safety Data Sheet (SDS) and established laboratory safety practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is the first step toward safe handling.

GHS Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed (H372)

  • Very toxic to aquatic life (H400)

Signal Word: Danger

Hazard Classification Category GHS Code
Acute Toxicity, OralCategory 4H302
Acute Toxicity, DermalCategory 4H312
Acute Toxicity, InhalationCategory 4H332
Skin IrritationCategory 2H315
Eye IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3H335
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372
Acute Aquatic HazardCategory 1H400

Data sourced from the Sigma-Aldrich Safety Data Sheet.

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1][2] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Wash hands thoroughly after removing gloves.
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse tightly fitting safety goggles or a face shield, especially when there is a risk of splashing.[1][3][4] Standard safety glasses may not provide adequate protection.
Body Protective clothing; Laboratory coatA lab coat should be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.[1][3] Protective clothing should be removed before leaving the laboratory area.
Respiratory Respirator (if needed)Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. Ensure a proper fit for the respirator.[1]
Feet Closed-toe shoesLeather or other liquid-resistant shoes are required.[5] Do not wear open-toed shoes in the laboratory.

This table summarizes PPE recommendations from multiple safety sources.[1][2][3][4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area prep_weigh Weigh Compound prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Experiment prep_dissolve->exp_run exp_observe Observe and Record exp_run->exp_observe clean_decontaminate Decontaminate Glassware exp_observe->clean_decontaminate clean_dispose_waste Dispose of Chemical Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Doff PPE clean_dispose_waste->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash

Caption: Procedural workflow for handling this compound.

Immediate Safety Measures and First Aid

In the event of exposure, immediate action is critical. Follow these first aid protocols and seek medical attention.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

This information is for immediate guidance. Always consult the full SDS and a medical professional in case of exposure.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Key Disposal Considerations:

  • Chemical Waste: Dispose of unused or waste this compound as hazardous chemical waste. Follow all federal, state, and local regulations. Do not dispose of it down the drain.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional and regulatory guidelines.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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